molecular formula C10H20N2O2 B581019 (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane CAS No. 454709-98-9

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Cat. No.: B581019
CAS No.: 454709-98-9
M. Wt: 200.282
InChI Key: PGBVMVTUWHCOHX-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454709-98-9
Record name rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454709-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1031335-25-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, a chiral building block crucial for the synthesis of complex molecules in pharmaceutical research and development. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and derivatization, and discusses its potential applications in drug discovery.

Physicochemical Properties

This compound, also known as tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate, is a key intermediate characterized by a cyclopentane scaffold bearing two amino groups with distinct protecting groups.[1] This differential protection allows for selective functionalization at either amino position, making it a versatile tool in organic synthesis.

PropertyValueReference
CAS Number 1031335-25-7[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥97%[1]
Storage Room temperature, sealed in a dry environment[3]

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and manipulation of Boc-protected diamines. Researchers should optimize these conditions for their specific substrates and scales.

Synthesis of this compound

The synthesis of the target molecule often involves the selective protection of one amino group in a chiral 1,3-diaminocyclopentane precursor. A general approach for the mono-Boc protection of a diamine is outlined below.[4]

Materials:

  • (1S,3R)-1,3-Diaminocyclopentane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve (1S,3R)-1,3-diaminocyclopentane (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. This in-situ generation of HCl protonates one of the amino groups, rendering it less reactive.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and adjust the pH to >12 with a 2 M NaOH solution to deprotonate the ammonium salt.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography if necessary.[4]

Deprotection of the Boc Group

The removal of the Boc protecting group to liberate the free amine is a common subsequent step. Acidic conditions are typically employed for this transformation.[5][6]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[5]

  • Upon completion, carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected diamine.

Applications in Drug Discovery

Chiral diamines are critical building blocks in the synthesis of a wide range of pharmaceutical compounds.[7][8] The stereochemistry of these intermediates is often essential for the biological activity and selectivity of the final drug molecule.[9] this compound serves as a versatile scaffold for introducing a 1,3-diaminocyclopentane motif into larger molecules.

The presence of two amino groups, one protected and one free, allows for sequential and controlled chemical modifications. This is particularly valuable in the construction of complex heterocyclic systems and in peptide and peptidomimetic chemistry. Chiral 1,3-diamine derivatives have been explored for their potential in developing novel therapeutic agents, including enzyme inhibitors and receptor ligands.[10]

Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis of this compound cluster_deprotection Boc Deprotection cluster_application Application in Synthesis start_synthesis Start with (1S,3R)-1,3-Diaminocyclopentane mono_protonation Mono-protonation with in-situ generated HCl start_synthesis->mono_protonation boc_protection Reaction with Boc₂O mono_protonation->boc_protection workup_synthesis Aqueous Workup and Extraction boc_protection->workup_synthesis purification_synthesis Purification (Chromatography) workup_synthesis->purification_synthesis product_synthesis Isolated this compound purification_synthesis->product_synthesis start_deprotection Start with this compound product_synthesis->start_deprotection start_application Utilize this compound product_synthesis->start_application acid_treatment Treatment with Trifluoroacetic Acid (TFA) start_deprotection->acid_treatment workup_deprotection Neutralization and Extraction acid_treatment->workup_deprotection product_deprotection Isolated (1S,3R)-1,3-Diaminocyclopentane workup_deprotection->product_deprotection selective_functionalization Selective Functionalization of the Free Amine start_application->selective_functionalization further_steps Further Synthetic Transformations selective_functionalization->further_steps final_product Target Molecule (e.g., API) further_steps->final_product

Caption: A logical workflow diagram illustrating the synthesis, deprotection, and application of this compound.

boc_protection_mechanism Mechanism of Boc Protection diamine R-NH₂ (Free Amine) intermediate [Transition State] diamine->intermediate Nucleophilic Attack boc_anhydride (Boc)₂O boc_anhydride->intermediate protected_amine R-NH-Boc intermediate->protected_amine tert_butanol t-BuOH intermediate->tert_butanol co2 CO₂ intermediate->co2

Caption: A simplified diagram showing the key species involved in the Boc protection of an amine.

boc_deprotection_mechanism Mechanism of Acid-Catalyzed Boc Deprotection protected_amine R-NH-Boc protonated_carbamate [R-NH-C(=O⁺H)-O-tBu] protected_amine->protonated_carbamate acid H⁺ (e.g., from TFA) acid->protonated_carbamate free_amine R-NH₂ protonated_carbamate->free_amine tert_butyl_cation t-Bu⁺ protonated_carbamate->tert_butyl_cation co2 CO₂ protonated_carbamate->co2

Caption: A simplified diagram illustrating the acid-catalyzed deprotection of a Boc-protected amine.

References

An In-Depth Technical Guide to (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is a chiral diamine building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentane scaffold provides a defined three-dimensional orientation for its functional groups, making it a valuable component for the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and analytical characterization methods. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the two amino groups, a key feature in multi-step syntheses of complex molecules.

Molecular Structure and Properties

This compound, also known as tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate, possesses a five-membered carbocyclic ring with two amino groups in a specific stereochemical arrangement. The "(1S,3R)" designation defines the absolute configuration at the two chiral centers. One amino group is protected with a Boc group, rendering it less nucleophilic and enabling orthogonal chemical transformations.

Chemical Structure

Molecular Formula: C₁₀H₂₀N₂O₂[1]

Molecular Weight: 200.28 g/mol [1]

CAS Number: 1031335-25-7

IUPAC Name: tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate[1]

SMILES: C--INVALID-LINK--(C)OC(=O)N[C@H]1CC--INVALID-LINK--N[1]

The cyclopentane ring typically adopts a non-planar envelope or twist conformation to minimize steric strain. The cis-relationship between the amino and Boc-amino groups on the cyclopentane ring influences the overall shape and potential binding interactions of molecules derived from this scaffold.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₂₀N₂O₂[1]
Molecular Weight200.28 g/mol [1]
AppearanceWhite powder[2]
StorageSealed in dry, 2-8°C
PurityTypically ≥95%
Topological Polar Surface Area64.35 Ų[3]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors3[3]
Rotatable Bonds1[3]

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound could start from cyclopentene oxide. The key steps would involve a stereoselective opening of the epoxide, introduction of the second amino group, and selective protection.

Synthesis_Pathway cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Start Cyclopentene Oxide Step1 Stereoselective Epoxide Opening Start->Step1 Nucleophilic Attack Step2 Introduction of Second Amino Group Step1->Step2 Functional Group Transformation Step3 Selective Boc Protection Step2->Step3 Protection Product (1S,3R)-3-Amino-1- (Boc-amino)cyclopentane Step3->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and would require optimization.

Step 1: Stereoselective Synthesis of a Precursor (e.g., an Azido Alcohol)

This step could involve the ring-opening of cyclopentene oxide with an azide source, a common method for introducing an amino group precursor.

  • Materials: Cyclopentene oxide, sodium azide, ammonium chloride, methanol, water.

  • Procedure:

    • Dissolve cyclopentene oxide and sodium azide in a mixture of methanol and water.

    • Add ammonium chloride and heat the mixture under reflux.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting azido alcohol by column chromatography.

Step 2: Reduction of the Azide and Introduction of the Second Amino Group

The azide can be reduced to an amine, and the hydroxyl group can be converted to a second amino group.

  • Materials: The azido alcohol from Step 1, a reducing agent (e.g., triphenylphosphine or catalytic hydrogenation), reagents for converting the alcohol to an amine (e.g., via mesylation followed by substitution with an amine source).

  • Procedure: This would likely be a multi-step process involving the reduction of the azide to a primary amine, protection of this amine, conversion of the alcohol to a leaving group, displacement with an azide, and a final reduction.

Step 3: Selective Boc Protection

The resulting diamine would then be selectively protected with one equivalent of di-tert-butyl dicarbonate (Boc₂O).

  • Materials: The synthesized (1S,3R)-diaminocyclopentane, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., dichloromethane or a biphasic system), and a base (e.g., triethylamine or sodium bicarbonate).

  • Procedure:

    • Dissolve the diamine in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of Boc₂O dissolved in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and by-products.

    • Dry the organic layer and concentrate to yield the crude product.

Purification

The final product, this compound, would likely be purified by silica gel column chromatography.

  • Mobile Phase: A gradient of methanol in dichloromethane with a small percentage of triethylamine is often effective for purifying amines.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The following are expected characteristic signals for a Boc-protected amine:

  • A singlet integrating to 9 protons around δ 1.4 ppm, corresponding to the tert-butyl group of the Boc protector.[4]

  • Signals for the cyclopentane ring protons, which will be complex due to diastereotopicity and spin-spin coupling.

  • Signals for the protons on the carbons bearing the amino and Boc-amino groups.

  • A broad singlet for the NH proton of the Boc-carbamate and signals for the NH₂ protons of the free amine.[4]

¹³C NMR: The carbon NMR spectrum will show characteristic signals for:

  • The quaternary carbon and the methyl carbons of the tert-butyl group.

  • The carbons of the cyclopentane ring.

A summary of expected NMR data is presented in Table 2.

Group¹H NMR Chemical Shift (ppm) (Predicted)¹³C NMR Chemical Shift (ppm) (Predicted)
-C(CH₃)₃~1.4 (s, 9H)~80 (C), ~28 (CH₃)
Cyclopentane CHMultipletsSignals in the aliphatic region
Cyclopentane CH₂MultipletsSignals in the aliphatic region
NH₂Broad singlet-
NH-BocBroad singlet-

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives.[5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.

  • Detection: UV detection is suitable if the molecule has a chromophore, or derivatization with a UV-active agent may be necessary.

A general workflow for chiral HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in mobile phase Inject Inject sample Prep->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Process Integrate peaks Detect->Process Calculate Determine enantiomeric excess (ee%) Process->Calculate

Caption: General workflow for chiral HPLC analysis.

Applications in Drug Development

Substituted cyclopentane rings are important structural motifs in a wide range of biologically active molecules and approved drugs. They serve as rigid scaffolds that can position substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes and receptors.

The diamino functionality of this compound allows for its incorporation into peptide and non-peptide structures. The free amino group can be acylated, alkylated, or used in other coupling reactions, while the Boc-protected amine remains unreactive. Subsequent deprotection of the Boc group under acidic conditions reveals a second primary amine that can be further functionalized. This orthogonal protection strategy is fundamental in the synthesis of complex molecules with diverse functionalities.

While specific signaling pathways involving this particular building block are not extensively documented in public literature, its derivatives are likely to be explored as components of inhibitors or modulators of various enzymes and receptors where a constrained diamine presentation is required for activity. For instance, related cyclopentane derivatives have been investigated as agonists for metabotropic glutamate receptors.[6][7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of an orthogonally protected amino group make it an attractive starting material for drug discovery programs. This guide has provided an overview of its structure, properties, a plausible synthetic approach, and key analytical methods for its characterization, which will be of utility to researchers in the pharmaceutical and chemical sciences.

References

Spectroscopic Analysis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data expected for the chiral diamine derivative, (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Due to the limited availability of published, experimentally verified NMR data for this specific compound, this document presents predicted chemical shift ranges based on the analysis of structurally similar compounds. It also outlines a comprehensive, standard experimental protocol for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this or related molecules.

Predicted NMR Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Boc-NH4.5 - 5.5Broad SingletChemical shift and peak broadening are highly dependent on solvent and concentration.
CH-NH (Boc)3.8 - 4.2MultipletThe proton on the carbon bearing the Boc-protected amine.
CH-NH₂2.8 - 3.2MultipletThe proton on the carbon bearing the free amine.
NH₂1.5 - 2.5Broad SingletChemical shift can vary significantly; may exchange with D₂O.
Cyclopentane CH₂1.2 - 2.2MultipletsComplex overlapping signals from the cyclopentane ring protons.
Boc C(CH₃)₃1.45SingletCharacteristic sharp signal for the nine equivalent protons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (δ, ppm)
Boc C=O155 - 157
Boc C (CH₃)₃78 - 80
C H-NH (Boc)55 - 60
C H-NH₂50 - 55
Cyclopentane CH₂25 - 40
Boc C(C H₃)₃28 - 29

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for nonpolar to moderately polar compounds. For compounds with exchangeable protons (like amines), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used. The choice of solvent can affect chemical shifts.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Setup and Calibration:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference signal (e.g., the residual solvent peak).

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3. ¹H NMR Spectrum Acquisition:

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Spectrum Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H NMR lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integration (¹H) phase_baseline->integrate assign Peak Assignment integrate->assign

Caption: Workflow for NMR spectroscopic analysis.

logical_relationship compound (1S,3R)-3-Amino-1- (Boc-amino)cyclopentane nmr_analysis NMR Spectroscopic Analysis compound->nmr_analysis h_nmr ¹H NMR Spectrum nmr_analysis->h_nmr c_nmr ¹³C NMR Spectrum nmr_analysis->c_nmr data_interp Data Interpretation and Structural Elucidation h_nmr->data_interp c_nmr->data_interp

Caption: Logical flow from compound to structural data.

An In-depth Technical Guide to the Safety and Handling of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane (CAS No. 1031335-25-7), a chiral building block commonly used in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical Identification and Physical Properties

This compound, also known as tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate, is a Boc-protected diamine.[1][2] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 1031335-25-7[3]
Molecular Formula C₁₀H₂₀N₂O₂[3]
Molecular Weight 200.28 g/mol [3]
Appearance White solid / powder[3][4]
Purity Typically ≥97%[3]
Storage Temperature Room Temperature[1]

Hazard Identification and Classification

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[4]

GHS Pictogram:

alt text

Signal Word: Warning[4]

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] Gloves should be inspected before use and disposed of properly after handling.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5]

Hygiene Measures:

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Avoid contact with skin, eyes, and clothing.[1]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] The compound is stable under recommended storage conditions.[5]

  • Keep away from strong oxidizing agents.[5]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Experimental Protocols

This compound is commonly used in reactions involving the deprotection of the Boc group to liberate the free amine for further synthetic steps.

General Protocol for Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for removing the Boc protecting group under acidic conditions.[7][8][9]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and may be complete in 15 minutes to a few hours.[8] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

    • Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine.[8] Further purification, if necessary, can be performed by techniques such as column chromatography.

Visualizations

General Laboratory Workflow

The following diagram illustrates a typical workflow for handling and using a chemical reagent like this compound in a synthetic procedure.

G cluster_prep Preparation & Safety cluster_exp Experimentation cluster_workup Work-up & Purification cluster_final Final Steps A Receive & Log Chemical B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Compound in Fume Hood C->D E Set up Reaction (e.g., Boc-Deprotection) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench & Neutralize Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate Product H->I J Purify Product (e.g., Chromatography) I->J K Characterize Product (NMR, MS) I->K If pure J->K L Store Product Properly K->L M Dispose of Waste L->M G BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate BocAmine->Protonated + H⁺ Products Free Amine (R-NH₂) + CO₂ + t-Butyl Cation Protonated->Products Fragmentation Isobutylene Isobutylene Products->Isobutylene Elimination H_plus_out - H⁺ H_plus H⁺ (Acid)

References

In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, a key chiral building block in pharmaceutical synthesis. Ensuring the enantiomeric and diastereomeric purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Chiral Purity Analysis

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The desired (1S,3R) isomer must be synthesized and purified to a high degree of chiral purity, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The accurate assessment of chiral purity is therefore a crucial aspect of quality control in drug development.

The primary analytical techniques for determining the chiral purity of non-volatile, polar molecules like Boc-protected diamines are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). These methods utilize a chiral stationary phase (CSP) to differentiate between stereoisomers.

Analytical Methodologies

The separation of the stereoisomers of 3-Amino-1-(Boc-amino)cyclopentane is typically achieved using polysaccharide-based chiral stationary phases. These CSPs, often derivatives of cellulose or amylose, provide the necessary stereospecific interactions to resolve the different isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric and diastereomeric separations. For compounds like this compound, normal-phase chromatography is often preferred.

Experimental Protocol: Chiral HPLC

A general method development strategy for the chiral separation of Boc-protected diaminocyclopentane isomers involves screening various polysaccharide-based columns with mobile phases consisting of a non-polar solvent and an alcohol modifier.

ParameterRecommended Conditions
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine - DEA)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection UV at 210 nm (due to the Boc protecting group)
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

Note: The optimal ratio of Hexane to IPA will need to be determined empirically to achieve baseline separation of all four stereoisomers. A typical starting point would be a 90:10 (v/v) mixture, with adjustments made to the IPA percentage to fine-tune the retention and resolution.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful "green" alternative to HPLC, offering faster analysis times and reduced organic solvent consumption. It utilizes supercritical carbon dioxide as the primary mobile phase component.

Experimental Protocol: Chiral SFC

The method development for chiral SFC is similar to HPLC, involving the screening of columns and mobile phase modifiers.

ParameterRecommended Conditions
Column Chiralpak® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP
Dimensions 4.6 x 150 mm, 3 µm
Mobile Phase Supercritical CO₂ / Methanol (MeOH) with a basic additive (e.g., 0.1% DEA)
Elution Mode Isocratic
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Methanol at a concentration of ~1 mg/mL.

Note: The percentage of the co-solvent (Methanol) is a critical parameter for optimizing the separation. A typical starting point is 15-20%, with adjustments made to achieve the desired resolution.

Synthesis and Potential Chiral Impurities

The enantioselective synthesis of this compound is crucial for controlling its chiral purity. Asymmetric synthesis routes are employed to produce the desired stereoisomer in high enantiomeric excess. However, side reactions or incomplete resolution can lead to the presence of the other stereoisomers as impurities.

The synthetic pathway often involves the use of chiral auxiliaries or catalysts to direct the stereochemistry of the reactions. The efficiency of these chiral-directing steps will ultimately determine the initial chiral purity of the crude product. Subsequent purification steps, such as crystallization or preparative chiral chromatography, may be necessary to enhance the purity to the required specifications for pharmaceutical use.

Visualization of Workflows

Logical Workflow for Chiral Purity Analysis

Chiral_Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Chiral Purity Analysis Synthesis Asymmetric Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep ChiralMethod Chiral HPLC or SFC SamplePrep->ChiralMethod DataAnalysis Data Analysis (e.e., d.e. calculation) ChiralMethod->DataAnalysis FinalProduct Final Product Specification DataAnalysis->FinalProduct

Caption: A logical workflow for the synthesis and chiral purity analysis of this compound.

Decision Pathway for Analytical Method Selection

Method_Selection_Pathway Start Start: Chiral Purity Analysis Required CheckVolatility Is the compound volatile/thermolabile? Start->CheckVolatility HPLC_SFC Use Chiral HPLC or SFC CheckVolatility->HPLC_SFC No GC Consider Chiral GC (after derivatization) CheckVolatility->GC Yes MethodDevelopment Method Development (Column & Mobile Phase Screening) HPLC_SFC->MethodDevelopment Validation Method Validation (ICH Guidelines) MethodDevelopment->Validation RoutineAnalysis Routine Analysis Validation->RoutineAnalysis

Caption: Decision pathway for selecting an appropriate analytical method for chiral purity determination.

Data Presentation

While specific quantitative data for the chiral purity of this compound is not publicly available in extensive detail, the following table illustrates how such data would be presented. The values are hypothetical and for illustrative purposes only.

Hypothetical Chiral HPLC Separation Data

StereoisomerRetention Time (min)Resolution (Rs) vs. (1S,3R)Area (%)
(1R,3R)12.52.10.05
(1S,3S)14.23.50.08
(1S,3R) 16.8 - 99.85
(1R,3S)18.52.80.02

Calculation of Chiral Purity:

  • Enantiomeric Excess (e.e.) of the (1S,3R) isomer:

    • e.e. = [Area(1S,3R) - Area(1R,3S)] / [Area(1S,3R) + Area(1R,3S)] * 100%

  • Diastereomeric Excess (d.e.) of the (1S,3R) isomer:

    • d.e. = [Area(1S,3R) + Area(1R,3S)] - [Area(1S,3S) + Area(1R,3R)] / [Total Area] * 100%

Conclusion

The determination of the chiral purity of this compound is a critical quality control step in the pharmaceutical industry. Chiral HPLC and SFC, particularly with polysaccharide-based chiral stationary phases, are the methods of choice for this analysis. A systematic approach to method development, involving the screening of columns and mobile phases, is necessary to achieve a robust and reliable separation of all four potential stereoisomers. The detailed experimental protocols and workflows provided in this guide serve as a comprehensive resource for researchers and scientists involved in the synthesis and analysis of this important chiral building block.

The Pivotal Role of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid cyclopentyl scaffold, coupled with the differential protection of its two amino groups, makes it a valuable intermediate for the synthesis of complex molecules with precise stereochemistry. This technical guide provides a comprehensive overview of the role of this diamine derivative in drug discovery, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and other inflammatory conditions. This document outlines the synthetic utility, structure-activity relationships of its derivatives, and provides exemplary experimental protocols and pathway diagrams to facilitate further research and development.

Introduction: The Significance of Constrained Diamine Scaffolds

In the realm of drug design, the use of conformationally restricted scaffolds is a well-established strategy to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Constrained diamines, such as the cyclopentane-based scaffold of this compound, offer several advantages. The rigid ring system reduces the entropic penalty upon binding to a biological target, while the defined spatial orientation of the two amino functionalities allows for precise interaction with specific residues in a protein's binding site. The tert-butoxycarbonyl (Boc) protecting group on one of the amines enables selective functionalization of the free amine, facilitating the construction of complex molecular architectures.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of the this compound scaffold is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces dimerization and subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of gene transcription. Small molecule inhibitors targeting the ATP-binding site of JAKs can effectively block this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Recruitment JAK_P P-JAK JAK->JAK_P Autophosphorylation STAT STAT JAK_P->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine derivatives) Inhibitor->JAK_P Inhibition

Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Structure-Activity Relationship (SAR)

In many potent JAK inhibitors, a pyrrolo[2,3-d]pyrimidine core serves as a hinge-binding motif, occupying the ATP-binding site of the kinase. The (1S,3R)-3-aminocyclopentyl moiety attached to this core positions a substituent towards the solvent-exposed region of the binding pocket. The stereochemistry of the cyclopentane ring is crucial for optimal activity, with the (1S,3R) configuration often providing superior potency and selectivity compared to other diastereomers. The free amino group of the deprotected cyclopentyl diamine can be further functionalized to modulate properties such as solubility, cell permeability, and metabolic stability.

Quantitative Data for Representative JAK Inhibitors with Related Scaffolds

CompoundTarget(s)IC50 (nM)Therapeutic Area
TofacitinibJAK1, JAK2, JAK31, 20, 112Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
RuxolitinibJAK1, JAK23.3, 2.8Myelofibrosis, Polycythemia Vera
UpadacitinibJAK129Rheumatoid Arthritis, Atopic Dermatitis, Ulcerative Colitis
FilgotinibJAK110Rheumatoid Arthritis, Ulcerative Colitis

Table 1: Inhibitory concentrations (IC50) of selected FDA-approved JAK inhibitors. Data is compiled from various public sources and is intended for comparative purposes.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of a key intermediate and its subsequent reaction to form a JAK inhibitor scaffold.

Synthesis of this compound

A common route to this compound involves the stereoselective reduction of a corresponding oxime or the resolution of a racemic mixture. A conceptual synthetic workflow is depicted below.

Synthesis_Workflow Start Cyclopentanone Derivative Step1 Formation of Protected Amine Start->Step1 Intermediate1 N-Boc-3-aminocyclopentanone Step1->Intermediate1 Step2 Oximation Intermediate1->Step2 Intermediate2 Oxime Intermediate Step2->Intermediate2 Step3 Stereoselective Reduction Intermediate2->Step3 Product (1S,3R)-3-Amino-1- (Boc-amino)cyclopentane Step3->Product

Figure 2. Conceptual workflow for the synthesis of the target building block.

Exemplary Protocol for Stereoselective Reduction:

  • Oximation: To a solution of N-Boc-3-aminocyclopentanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the oxime intermediate.

  • Stereoselective Reduction: Dissolve the oxime intermediate in methanol and transfer to a hydrogenation vessel. Add a catalytic amount of a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand). Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature for 24-48 hours. Monitor the reaction by GC-MS or LC-MS. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Coupling with a Pyrrolo[2,3-d]pyrimidine Core

The free amino group of this compound can be coupled with a suitably functionalized pyrrolo[2,3-d]pyrimidine, typically a 4-chloro derivative, via a nucleophilic aromatic substitution reaction.

Exemplary Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: In a sealed tube, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as n-butanol or dioxane.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected product.

  • Boc-Deprotection: Dissolve the purified product in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid in dichloromethane. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture to dryness to obtain the hydrochloride or trifluoroacetate salt of the final product.

Coupling_Workflow Reactant1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) Reactant1->Step1 Reactant2 (1S,3R)-3-Amino-1- (Boc-amino)cyclopentane Reactant2->Step1 Intermediate Boc-protected Coupled Product Step1->Intermediate Step2 Boc Deprotection (Acidic Conditions) Intermediate->Step2 Product Final JAK Inhibitor Scaffold Step2->Product

Figure 3. General workflow for the coupling of the diamine building block with a pyrrolopyrimidine core.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of JAK inhibitors highlights the importance of conformationally constrained diamine scaffolds in achieving high potency and selectivity. The synthetic accessibility of this chiral intermediate, coupled with the well-established chemistry of its functional groups, provides a robust platform for the development of novel therapeutics targeting a range of diseases. The information presented in this guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this scaffold in their discovery programs. Further exploration of derivatives of this compound is warranted to unlock its full potential in addressing unmet medical needs.

A Technical Guide to the Synthetic Routes of Aminocyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing aminocyclopentane derivatives, crucial scaffolds in medicinal chemistry and drug discovery. The guide details key methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for pivotal reactions. Visual diagrams of synthetic pathways and experimental workflows are included to facilitate a deeper understanding of these synthetic routes.

Introduction

Aminocyclopentane derivatives are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making them attractive for designing ligands that can interact with high specificity to biological targets. This guide explores several powerful synthetic strategies for accessing this important class of compounds, including asymmetric synthesis, diastereoselective methods, and cycloaddition reactions.

Key Synthetic Strategies

Asymmetric Synthesis via Palladium-Catalyzed Overman Rearrangement and Ring-Closing Metathesis

A notable asymmetric route to aminocyclopentane derivatives involves a one-pot, multi-step process featuring a Palladium(II)-catalyzed Overman rearrangement followed by a Ruthenium(II)-catalyzed Ring-Closing Metathesis (RCM). This strategy allows for the synthesis of enantiomerically enriched aminocyclopentenes, which are versatile building blocks.

Quantitative Data:

StepCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)ee (%)Ref.
Overman Rearrangement Pd(II) catalyst, Trichloroacetonitrile, DBUToluene11024--[1]
Ring-Closing Metathesis Grubbs' II catalystDCM4012>9592[1]

Experimental Protocol: Asymmetric Synthesis of (R)- or (S)-Aminocyclopenta-2-enes

  • Step 1: Overman Rearrangement. To a solution of the allylic alcohol in toluene is added trichloroacetonitrile and a catalytic amount of DBU. The mixture is stirred at room temperature for 1 hour to form the allylic trichloroacetimidate. A Pd(II) catalyst (e.g., --INVALID-LINK--₂) is then added, and the reaction is heated to 110 °C for 24 hours.

  • Step 2: Ring-Closing Metathesis. After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (DCM), and a Grubbs' II generation catalyst is added. The reaction mixture is stirred at 40 °C for 12 hours. The solvent is then evaporated, and the crude product is purified by flash column chromatography to afford the desired aminocyclopentene.[1]

Logical Relationship Diagram:

G AllylicAlcohol Allylic Alcohol Trichloroacetimidate Allylic Trichloroacetimidate AllylicAlcohol->Trichloroacetimidate Trichloroacetonitrile, DBU OvermanProduct Rearranged Amide Trichloroacetimidate->OvermanProduct Pd(II) catalyst Diene Diene Intermediate OvermanProduct->Diene Deprotection/Functionalization Aminocyclopentene (R)- or (S)-Aminocyclopentene Diene->Aminocyclopentene Grubbs' II (RCM)

Pathway for Asymmetric Aminocyclopentene Synthesis.
Diastereoselective Synthesis via Organophotoredox-Catalyzed [3+2] Cycloaddition

A highly diastereoselective method for synthesizing cis-cyclopentane-1,2-diamine derivatives utilizes a dual catalyst system involving an organophotoredox catalyst (Eosin Y) and a BINOL-derived phosphoric acid. This [3+2] cycloaddition proceeds between N-aryl cyclopropylamines and N-vinylphthalimides.[2]

Quantitative Data:

Substrate 1Substrate 2Catalyst SystemSolventLight SourceYield (%)drRef.
N-aryl cyclopropylamineN-vinylphthalimideEosin Y, BINOL-phosphoric acid, Et₃NMeCNVisible LightHighHigh[2]

Experimental Protocol: Diastereoselective Synthesis of cis-Cyclopentane-1,2-diamine Derivatives

To a solution of N-aryl cyclopropylamine and N-vinylphthalimide in acetonitrile are added Eosin Y, a BINOL-derived phosphoric acid, and triethylamine. The reaction mixture is degassed and then irradiated with visible light (e.g., a blue LED lamp) at room temperature until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cis-cyclopentane-1,2-diamine derivative.[2]

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add Reactants: - N-aryl cyclopropylamine - N-vinylphthalimide Catalysts Add Catalysts: - Eosin Y - BINOL-phosphoric acid - Et3N Reactants->Catalysts Solvent Add Solvent: - Acetonitrile Catalysts->Solvent Degas Degas Mixture Solvent->Degas Irradiate Irradiate with Visible Light Degas->Irradiate Concentrate Concentrate Irradiate->Concentrate Purify Column Chromatography Concentrate->Purify Product cis-Cyclopentane-1,2-diamine Derivative Purify->Product

Workflow for Organophotoredox-Catalyzed [3+2] Cycloaddition.
Photochemical [3+2] Cycloaddition of Cyclopropylimines

A one-pot photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes provides a modular route to functionalized aminocyclopentanes. This method operates through a masked N-centered radical approach initiated by visible light.[3][4]

Quantitative Data:

CyclopropylimineAlkeneLight SourceSolventYield (%)Ref.
N-Aryl cyclopropylimineStyreneViolet LED (390 nm)MeCN72[3]
N-Aryl cyclopropylimineMethyl AcrylateViolet LED (390 nm)MeCN65[3]

Experimental Protocol: Photochemical Synthesis of Aminocyclopentane Derivatives

In a reaction vessel, the cyclopropylimine and the alkene are dissolved in a suitable solvent like acetonitrile. The solution is degassed and then irradiated with a violet LED (e.g., 390 nm) at room temperature. The reaction progress is monitored by TLC. Upon completion, an acid chloride is added to the crude mixture, followed by brief heating to yield the N-acylated aminocyclopentane. The product is then purified by column chromatography.[3]

Signaling Pathway Diagram:

G Cyclopropylimine Cyclopropylimine ExcitedState Excited State Diyl Cyclopropylimine->ExcitedState Visible Light (390 nm) RadicalIntermediate N-centered Radical Intermediate ExcitedState->RadicalIntermediate Ring Opening Cycloaddition [3+2] Cycloaddition RadicalIntermediate->Cycloaddition Alkene Alkene Alkene->Cycloaddition CyclopentylImine Cyclopentyl Imine Intermediate Cycloaddition->CyclopentylImine SolvolysisAcylation Solvolysis & N-Acylation CyclopentylImine->SolvolysisAcylation Aminocyclopentane N-Functionalized Aminocyclopentane SolvolysisAcylation->Aminocyclopentane

Mechanism of Photochemical [3+2] Cycloaddition.

Applications in Drug Synthesis: Palbociclib and Irbesartan

Aminocyclopentane moieties are key components of several blockbuster drugs. The synthetic routes to the aminocyclopentane precursors for Palbociclib and Irbesartan are illustrative of the industrial-scale application of these synthetic methods.

Synthesis of the Aminocyclopentane Moiety in Palbociclib

The synthesis of the cyclopentylamine fragment for Palbociclib often starts from cyclopentanone.

Experimental Protocol: Synthesis of Cyclopentylamine

A solution of sodium cyanide in water is prepared, to which a solution of ammonium chloride in aqueous ammonia is added. Cyclopentanone in methanol is then added to this mixture. After stirring, the mixture is heated. The resulting 1-aminocyclopentane carbonitrile is then hydrolyzed under acidic conditions to yield 1-aminocyclopentanecarboxylic acid, which can be further converted to cyclopentylamine.

Logical Relationship Diagram:

G Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentane Carbonitrile Cyclopentanone->Aminonitrile NaCN, NH4Cl, NH3, MeOH AminoAcid 1-Aminocyclopentanecarboxylic Acid Aminonitrile->AminoAcid Acid Hydrolysis Cyclopentylamine Cyclopentylamine AminoAcid->Cyclopentylamine Decarboxylation

Synthesis of the Cyclopentylamine Moiety for Palbociclib.
Synthesis of the Aminocyclopentane Moiety in Irbesartan

The synthesis of the spirocyclic aminocyclopentane core of Irbesartan also originates from cyclopentanone.

Experimental Protocol: Synthesis of the Spirocyclic Core of Irbesartan

Cyclopentanone is reacted with sodium cyanide, ammonium chloride, and aqueous ammonia in a mixture of methanol and water to form 1-aminocyclopentane carbonitrile. This intermediate is then hydrolyzed with aqueous HCl to produce 1-aminocyclopentanecarboxylic acid hydrochloride. This is then reacted with valeroyl chloride to give 1-(pentanoylamino)cyclopentanecarboxylic acid, a key precursor for Irbesartan.[5]

Experimental Workflow Diagram:

G cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Acylation Start1 Cyclopentanone Reagents1 NaCN, NH4Cl, aq. NH3, MeOH/H2O Start1->Reagents1 Intermediate1 1-Aminocyclopentane Carbonitrile Reagents1->Intermediate1 Reagents2 aq. HCl Intermediate1->Reagents2 Intermediate2 1-Aminocyclopentanecarboxylic Acid HCl Reagents2->Intermediate2 Reagents3 Valeroyl Chloride, Pyridine Intermediate2->Reagents3 Product 1-(Pentanoylamino)cyclopentanecarboxylic Acid Reagents3->Product

Workflow for the Synthesis of the Irbesartan Precursor.

Conclusion

The synthetic routes to aminocyclopentane derivatives are diverse and continue to evolve, driven by the demand for these valuable building blocks in drug discovery and development. The methodologies presented in this guide, from asymmetric catalysis to photochemical cycloadditions, highlight the creativity and precision of modern organic synthesis. For researchers and professionals in the pharmaceutical industry, a thorough understanding of these synthetic strategies is essential for the design and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the stereoselective synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate, a valuable chiral building block in pharmaceutical development. The described synthetic route employs a hetero-Diels-Alder reaction to construct the cyclopentane core, followed by a key enzymatic kinetic resolution step to establish the desired stereochemistry. Subsequent reduction and protection steps afford the target compound with high optical purity. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

Chiral 1,3-aminocyclopentane derivatives are important structural motifs in a variety of biologically active molecules. The precise stereochemical arrangement of the functional groups is often crucial for therapeutic efficacy. Tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate serves as a key intermediate in the synthesis of complex pharmaceutical agents, where the (1S,3R) configuration is essential for its intended biological activity. The synthetic strategy outlined herein provides a reliable method for obtaining this enantiomerically pure compound.

Overall Synthetic Scheme

The multi-step synthesis begins with a hetero-Diels-Alder reaction between cyclopentadiene and an in situ generated nitroso-dienophile to form a bicyclic intermediate. This is followed by reduction of the N-O bond to yield a racemic aminocyclopentenol. The crucial stereoselectivity is introduced via an enzymatic kinetic resolution. The resolved cyclopentenol is then subjected to hydrogenation to saturate the cyclopentene ring, and a final selective N-Boc protection yields the desired product.

Data Presentation

Table 1: Summary of Yields and Stereoselectivity for the Synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate

StepReactionProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
1Hetero-Diels-Alder Reaction(±)-cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester~85N/AN/A
2N-O Bond Reduction(±)-cis-4-Amino-cyclopent-2-en-1-ol~90N/A>95:5 (cis)
3Enzymatic Kinetic Resolution(+)-(1R,4S)-4-Acetamido-cyclopent-2-en-1-ol~45 (for acetate)>99N/A
4Acetate Hydrolysis(1S,4R)-4-Amino-cyclopent-2-en-1-ol~95>99N/A
5Hydrogenation(1S,3R)-3-Aminocyclopentan-1-ol~98>99>98:2 (cis)
6Selective N-Boc Protectiontert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate~80>99N/A

Experimental Protocols

Step 1: Synthesis of (±)-cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester (Hetero-Diels-Alder Reaction)

This procedure is adapted from a general method for the hetero-Diels-Alder reaction of tert-butyl hydroxylamine carbonate.[1]

  • Materials: tert-Butyl hydroxylamine carbonate (1.0 eq.), catalyst (e.g., cupric chloride, 0.1-0.2 eq.), ligand (e.g., 2-ethyl-2-oxazoline, 0.1-0.2 eq.), cyclopentadiene (1.5-2.0 eq.), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of tert-butyl hydroxylamine carbonate, catalyst, and ligand in the solvent at 20-30 °C, add cyclopentadiene.

    • The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

    • Stir the reaction mixture at 20-30 °C and monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture is worked up by washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (±)-cis-4-Amino-cyclopent-2-en-1-ol (N-O Bond Reduction)

The N-O bond of the bicyclic adduct is selectively reduced.[1]

  • Materials: (±)-cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester (1.0 eq.), reducing agent (e.g., zinc powder in acetic acid), and a suitable solvent (e.g., acetic acid).

  • Procedure:

    • Dissolve the bicyclic adduct in the solvent.

    • Add the reducing agent portion-wise while maintaining the temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture to remove the excess reducing agent.

    • The filtrate is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Step 3 & 4: Enzymatic Kinetic Resolution of (±)-cis-4-Amino-cyclopent-2-en-1-ol

This key step utilizes a lipase to selectively acylate one enantiomer of the racemic amino alcohol. This protocol is based on resolutions of similar aminocyclopentenol derivatives.[2]

  • Materials: (±)-cis-4-Amino-cyclopent-2-en-1-ol (1.0 eq.), Lipase (e.g., Candida antarctica Lipase B (CAL-B) or Pseudomonas species lipase), acyl donor (e.g., vinyl acetate), and a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Procedure (Acylation):

    • To a suspension of the racemic amino alcohol and the lipase in the solvent, add the acyl donor.

    • Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion to ~50% by chiral HPLC or GC.

    • Once ~50% conversion is reached, filter off the enzyme.

    • The filtrate contains the acylated product ((+)-(1R,4S)-4-acetamido-cyclopent-2-en-1-ol) and the unreacted amino alcohol ((-)-(1S,4R)-4-amino-cyclopent-2-en-1-ol).

    • Separate the two compounds by column chromatography.

  • Procedure (Hydrolysis of the acetate):

    • The isolated (+)-(1R,4S)-4-acetamido-cyclopent-2-en-1-ol can be hydrolyzed back to the corresponding amino alcohol if that enantiomer is desired, or the unreacted amino alcohol can be carried forward. For this synthesis, the unreacted (-)-(1S,4R)-4-amino-cyclopent-2-en-1-ol is the desired product.

Step 5: Synthesis of (1S,3R)-3-Aminocyclopentan-1-ol (Hydrogenation)

The double bond of the cyclopentene ring is reduced via catalytic hydrogenation.

  • Materials: (1S,4R)-4-Amino-cyclopent-2-en-1-ol (1.0 eq.), Palladium on carbon (Pd/C, 5-10 mol%), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve the amino alcohol in the solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (e.g., 1-3 atm) and stir the mixture vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the product.

Step 6: Synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate (Selective N-Boc Protection)

The amino group at the 3-position is selectively protected with a Boc group.

  • Materials: (1S,3R)-3-Aminocyclopentan-1-ol (1.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.), a base (e.g., triethylamine or sodium bicarbonate), and a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture with water).

  • Procedure:

    • Dissolve the amino alcohol in the solvent.

    • Add the base, followed by the dropwise addition of a solution of Boc₂O in the same solvent.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford the pure tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product start1 tert-Butyl hydroxylamine carbonate step1 Step 1: Hetero-Diels-Alder start1->step1 start2 Cyclopentadiene start2->step1 int1 (±)-cis-2-Oxa-3-azabicyclo [2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester step1->int1 step2 Step 2: N-O Bond Reduction int2 (±)-cis-4-Amino- cyclopent-2-en-1-ol step2->int2 step3 Step 3: Enzymatic Kinetic Resolution int3 (1S,4R)-4-Amino- cyclopent-2-en-1-ol step3->int3 step4 Step 4: Hydrogenation int4 (1S,3R)-3-Amino- cyclopentan-1-ol step4->int4 step5 Step 5: Selective N-Boc Protection end_product tert-Butyl ((1S,3R)-3-aminocyclopentyl) carbamate step5->end_product int1->step2 int2->step3 int3->step4 int4->step5

Caption: Overall workflow for the stereoselective synthesis.

Signaling Pathways and Logical Relationships

Stereocontrol cluster_resolution Enzymatic Kinetic Resolution racemic Racemic Precursor (±)-cis-4-Amino-cyclopent-2-en-1-ol enzyme Enzyme (Lipase) + Acyl Donor racemic->enzyme enantiomer_S Unreacted Enantiomer (1S,4R)-4-Amino-cyclopent-2-en-1-ol (Desired) enzyme->enantiomer_S enantiomer_R Acylated Enantiomer (1R,4S)-4-Acetamido-cyclopent-2-en-1-ol (Separated) enzyme->enantiomer_R

Caption: Logic of the key stereoselective step.

References

Application Note: Chiral Purification of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the chiral purification of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane from a mixture of its stereoisomers using High-Performance Liquid Chromatography (HPLC). The described protocol is designed for researchers, scientists, and professionals in drug development who require high enantiomeric purity of this key building block. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation of the desired (1S,3R) enantiomer from other stereoisomers.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this diamine is critical, as different stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, a reliable method for the purification of the desired (1S,3R) stereoisomer is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[1][2] The direct separation approach, which employs a chiral stationary phase (CSP), is often preferred due to its efficiency and broad applicability.[1] Polysaccharide-based CSPs, in particular, have demonstrated wide-ranging success in resolving a variety of chiral compounds, including N-protected amino acids and cyclic amines.[3][4][5] This application note provides a detailed protocol for the chiral HPLC purification of this compound, leveraging a cellulose-based CSP.

Experimental Protocols

2.1. Materials and Reagents

  • Sample: Stereoisomeric mixture of 3-Amino-1-(Boc-amino)cyclopentane

  • HPLC Grade Solvents:

    • n-Hexane

    • Isopropanol (IPA)

  • Mobile Phase Additive:

    • Diethylamine (DEA)

  • Chiral HPLC Column: A polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate), is recommended. An example is the Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

2.2. Instrumentation

  • A standard analytical or preparative HPLC system equipped with:

    • Isocratic or gradient pump

    • Autosampler or manual injector

    • Column thermostat

    • UV-Vis detector

2.3. Sample Preparation

  • Prepare a stock solution of the stereoisomeric mixture of 3-Amino-1-(Boc-amino)cyclopentane at a concentration of 1.0 mg/mL.

  • The recommended solvent for the sample is the mobile phase itself to ensure good peak shape.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2.4. HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific systems and desired purity levels.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

2.5. Method Optimization Notes

  • Mobile Phase Composition: The ratio of n-Hexane to Isopropanol is a critical parameter for achieving optimal separation. If the retention times are too long, increase the percentage of Isopropanol. If the resolution is poor, a decrease in the Isopropanol percentage may improve separation.

  • Additive: The presence of a basic additive like DEA is crucial for obtaining symmetrical peak shapes for basic compounds like amines.[6] The concentration can be adjusted (e.g., between 0.05% and 0.2%) to optimize peak shape.

  • Flow Rate: A lower flow rate can sometimes enhance resolution but will increase the run time.

  • Temperature: Adjusting the column temperature can also influence selectivity and resolution.

Data Presentation

The following table presents representative data that could be expected from the chiral separation of a stereoisomeric mixture of 3-Amino-1-(Boc-amino)cyclopentane. The exact retention times and resolution will vary depending on the specific HPLC system, column, and precise mobile phase composition.

StereoisomerRetention Time (min)Resolution (Rs)Purity (%)
(1R,3S)8.5->99
(1S,3R) 10.2 2.1>99
Other Isomers> 12.0> 2.5-

Note: The elution order is hypothetical and must be confirmed experimentally by injecting a standard of the pure (1S,3R) enantiomer.

Workflow and Process Visualization

The overall workflow for the chiral purification of this compound is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Purification cluster_post Post-Purification Analysis Dissolve Dissolve Stereoisomeric Mixture in Mobile Phase Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Collect Collect Fraction of (1S,3R) Enantiomer Detect->Collect Analyze Purity and Enantiomeric Excess Analysis Collect->Analyze Evaporate Solvent Evaporation Collect->Evaporate

Chiral HPLC Purification Workflow

Conclusion

The protocol described in this application note provides a reliable and efficient method for the chiral purification of this compound using HPLC with a polysaccharide-based chiral stationary phase. This method is suitable for ensuring the high enantiomeric purity required for pharmaceutical research and development. The provided protocol serves as an excellent starting point, with clear recommendations for further optimization to meet specific laboratory requirements.

References

Application Notes and Protocols for Chiral SFC Purification of Aminocyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chiral separation of aminocyclopentane isomers using Supercritical Fluid Chromatography (SFC). The protocols outlined below are designed to facilitate method development and optimization for the purification of enantiomers and diastereomers of aminocyclopentane derivatives, which are important building blocks in pharmaceutical development.

Introduction

Chirality is a critical aspect in drug discovery and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Aminocyclopentane scaffolds are present in numerous biologically active molecules, making the efficient separation of their stereoisomers essential. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green technology for chiral separations, offering several advantages over traditional High-Performance Liquid Chromatography (HPLC).[2] These benefits include faster separations, reduced consumption of organic solvents, and often superior resolution.[3][4]

This application note details a systematic approach to developing a chiral SFC method for the purification of aminocyclopentane isomers, from initial screening to method optimization.

Method Development Strategy

A successful chiral SFC separation relies on the careful selection of a chiral stationary phase (CSP), a mobile phase modifier (co-solvent), and an appropriate additive.[3] Due to the basic nature of the amino group in aminocyclopentane, additives are crucial for achieving good peak shapes and enantioselectivity. A screening approach using a variety of CSPs and mobile phase conditions is the most effective strategy to identify a suitable separation method.[5]

Experimental Protocols

1. Initial Screening Protocol

The first step in method development is to screen a set of complementary chiral stationary phases with a generic gradient elution. This allows for the rapid identification of the most promising column and mobile phase conditions.

Instrumentation:

  • Any analytical to semi-preparative SFC system equipped with a UV-Vis or Mass Spectrometric (MS) detector.

Sample Preparation:

  • Dissolve the racemic or diastereomeric mixture of the aminocyclopentane derivative in the mobile phase modifier (e.g., Methanol) to a concentration of 1 mg/mL.

Screening Conditions:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA)

  • Additives:

    • For Polysaccharide-based CSPs: 0.1% - 0.5% Diethylamine (DEA) or Triethylamine (TEA) in the co-solvent.

    • For Crown Ether-based CSPs: 0.1% - 0.5% Trifluoroacetic Acid (TFA) in the co-solvent.[6]

  • Screening Gradient: 5% to 50% Co-solvent over 5-10 minutes.

  • Flow Rate: 3-5 mL/min (for analytical columns, e.g., 4.6 x 150 mm).

  • Back Pressure: 120 - 150 bar.

  • Column Temperature: 35 - 40 °C.

Screening Columns (Recommended):

  • Polysaccharide-based:

    • CHIRALPAK® IA, IB, IC, ID, IE, IF

    • CHIRALCEL® OD-H, OJ-H

  • Crown Ether-based (for primary amines):

    • CROWNPAK® CR-I (+) or CR-I (-)[6]

The results of this initial screening will indicate which stationary phase and co-solvent combination provides the best selectivity for the aminocyclopentane isomers.

2. Method Optimization Protocol

Once a promising set of conditions is identified from the screening, the method can be optimized to improve resolution, reduce run time, and increase loading capacity for preparative purification.

Optimization Steps:

  • Co-solvent and Additive Concentration: Fine-tune the percentage of the co-solvent and the concentration of the additive. For basic analytes on polysaccharide columns, adjusting the amine additive concentration can significantly impact peak shape and retention.

  • Isocratic vs. Gradient Elution: For preparative SFC, an isocratic method is often preferred for its simplicity and higher loading capacity. Convert the screening gradient to an isocratic method by setting the co-solvent percentage to the value at which the isomers of interest elute with optimal separation.

  • Temperature and Back Pressure: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) and back pressure (e.g., in 10 bar increments from 100 to 200 bar) to maximize resolution.

  • Flow Rate: Adjust the flow rate to find the best balance between analysis time and separation efficiency.

Data Presentation

The following tables summarize hypothetical screening and optimized data for the chiral SFC purification of a representative aminocyclopentane derivative.

Table 1: Initial Screening Results for Aminocyclopentane Derivative

CSPCo-solvent (Additive)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)Observations
CHIRALPAK® IAMeOH (0.2% DEA)3.23.81.8Good separation, baseline resolved.
CHIRALPAK® IBMeOH (0.2% DEA)4.14.30.8Partial separation.
CHIRALCEL® OD-HEtOH (0.2% DEA)5.55.50.0Co-elution.
CROWNPAK® CR-I (+)MeOH (0.2% TFA)6.27.12.1Excellent separation, good peak shape.[6]

Table 2: Optimized Isocratic Conditions for Preparative SFC

ParameterOptimized Value
Instrumentation Preparative SFC System
Column CROWNPAK® CR-I (+) (20 x 250 mm, 5 µm)
Mobile Phase 75% CO₂ / 25% Methanol with 0.2% TFA
Flow Rate 50 mL/min
Back Pressure 120 bar
Temperature 35 °C
Detection UV at 220 nm
Injection Volume 1 mL (10 mg/mL solution)
Cycle Time 8 minutes
Expected Purity >99% ee
Expected Recovery >90%

Mandatory Visualization

The following diagram illustrates the logical workflow for developing a chiral SFC purification method for aminocyclopentane isomers.

Chiral_SFC_Workflow cluster_prep Preparation cluster_screening Method Screening cluster_eval Evaluation cluster_opt Optimization cluster_scaleup Scale-up & Purification Sample Prepare Sample (1 mg/mL in Modifier) Screen_CSPs Screen Multiple CSPs (Polysaccharide & Crown Ether) Sample->Screen_CSPs Screen_MP Screen Mobile Phases (MeOH, EtOH, IPA + Additives) Screen_CSPs->Screen_MP Eval Evaluate Resolution (Rs) & Peak Shape Screen_MP->Eval No_Sep No/Poor Separation Eval->No_Sep Failure Good_Sep Good Separation (Rs > 1.5) Eval->Good_Sep Success No_Sep->Screen_CSPs Re-screen with different CSPs/additives Optimize Optimize Parameters: - Isocratic % Co-solvent - Temperature - Back Pressure Good_Sep->Optimize Scale_Up Scale-up to Preparative Column Optimize->Scale_Up Purify Purify & Collect Fractions Scale_Up->Purify

Caption: Workflow for Chiral SFC Method Development and Purification.

Conclusion

Supercritical Fluid Chromatography is a highly effective technique for the chiral purification of aminocyclopentane isomers.[1] A systematic screening of chiral stationary phases and mobile phase conditions is key to successful method development. For aminocyclopentane derivatives, polysaccharide-based CSPs with basic additives and crown ether-based CSPs with acidic additives are excellent starting points for screening.[6] By following the outlined protocols, researchers can efficiently develop robust and scalable SFC methods for the isolation of pure stereoisomers, which is a critical step in the advancement of chiral drug candidates.

References

Application Note: Boc Deprotection of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of both Boc groups from (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane to yield the corresponding (1S,3R)-cyclopentane-1,3-diamine, a valuable building block in medicinal chemistry. The protocols described herein utilize common and effective acidic reagents: Trifluoroacetic acid (TFA) and Hydrogen chloride (HCl).

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which readily decarboxylates to release the free amine.[1][2] The resulting diamine is typically isolated as a salt with the conjugate base of the acid used.

Data Presentation: Comparison of Boc Deprotection Protocols

The following table summarizes the typical reaction conditions for the complete deprotection of this compound using two standard methods. Researchers can select the appropriate method based on substrate compatibility, available reagents, and desired salt form of the final product.

Method Acid Reagent Solvent Temperature Reaction Time Typical Work-up Product Form
Protocol 1 Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hoursEvaporation, Trituration with EtherDihydrotrifluoroacetate Salt
Protocol 2 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature2 - 16 hoursEvaporation, Trituration with EtherDihydrochloride Salt

Experimental Protocols

Materials and Equipment:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Apparatus for filtration under vacuum (e.g., Büchner funnel)

  • Standard laboratory glassware

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and generally rapid method for the complete removal of Boc protecting groups.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add Trifluoroacetic acid (TFA) (5-10 equivalents). Caution: TFA is corrosive and should be handled in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

  • Precipitation: To the resulting residue, add cold diethyl ether to precipitate the product as the dihydrotrifluoroacetate salt.

  • Filtration and Drying: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (1S,3R)-cyclopentane-1,3-diamine dihydrotrifluoroacetate.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another widely used protocol, often considered milder than TFA, and yields the dihydrochloride salt of the diamine.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous 1,4-Dioxane (approximately 10-20 mL per gram of substrate).

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-Dioxane (5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitation: Add diethyl ether to the residue to induce precipitation of the product.

  • Filtration and Drying: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford (1S,3R)-cyclopentane-1,3-diamine dihydrochloride.

Visualizations

Boc_Deprotection_Mechanism Start (1S,3R)-Di-Boc-cyclopentanediamine Protonated Protonated Intermediate Start->Protonated + 2 H⁺ Acid Acid (H⁺) (TFA or HCl) Acid->Protonated Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Product (1S,3R)-Cyclopentane-1,3-diamine Diamine Salt CarbamicAcid->Product - 2 CO₂

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental_Workflow A 1. Dissolve Starting Material in Anhydrous Solvent (DCM or Dioxane) B 2. Add Acidic Reagent (TFA or 4M HCl in Dioxane) A->B C 3. Stir at Appropriate Temperature (0°C to RT) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Concentrate in vacuo D->E Reaction Complete F 6. Precipitate Product with Diethyl Ether E->F G 7. Isolate by Filtration and Dry F->G

Caption: General Experimental Workflow for Boc Deprotection.

References

Application Notes and Protocols for Peptide Synthesis Utilizing (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained amino acid analogues into peptide sequences is a pivotal strategy in modern drug discovery and development. These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and control peptide conformation to mimic or stabilize bioactive secondary structures like β-turns.[1] (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane serves as a valuable building block for introducing a rigid cyclopentane scaffold into a peptide backbone. This diamino-cyclopentane derivative, with its defined stereochemistry, can act as a dipeptide isostere or a constrained linker, offering precise control over the spatial orientation of adjacent amino acid residues.

These application notes provide detailed protocols and technical guidance for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS) using a tert-butyloxycarbonyl (Boc) protection strategy. The protocols are designed to be a starting point for researchers, with recommendations for optimization based on the specific peptide sequence and synthetic challenges.

Data Presentation: Coupling Reagent Performance

The successful incorporation of sterically demanding or conformationally restricted amino acids is highly dependent on the choice of coupling reagent. While specific data for this compound is not extensively published, the following table summarizes the typical performance of common coupling reagents for similar challenging couplings, such as those involving other cyclic β-amino acids or sterically hindered residues.[2][3]

Coupling ReagentActivating AgentTypical Coupling TimeRelative Efficiency for Hindered CouplingsNotes
HBTU HOBt/DIPEA1 - 4 hoursHighGenerally reliable for most standard and many difficult couplings.
HATU HOAt/DIPEA30 min - 2 hoursVery HighOften superior for sterically hindered amino acids and known to suppress racemization.
PyBOP DIPEA1 - 4 hoursVery HighA phosphonium salt-based reagent, particularly effective for hindered couplings.[2]
DIC/HOBt HOBt2 - 12 hoursModerate to HighA cost-effective and widely used method, though may be slower for challenging couplings.
PyAOP DIPEA1 - 4 hoursVery HighSimilar to PyBOP, another potent phosphonium-based reagent.

Note: DIPEA (Diisopropylethylamine), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), PyAOP ((7-Aza-1-hydroxybenzotriazole)oxy)tripyrrolidinophosphonium hexafluorophosphate).

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Boc Deprotection of the N-Terminal Amino Group on the Resin

This procedure is performed to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain attached to the solid support, preparing it for coupling with the incoming amino acid.

Materials:

  • Peptide-resin with an N-terminal Boc-protected amino acid

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • 10% (v/v) DIPEA in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • TFA Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM. Agitate gently for 2-3 minutes and then drain.

  • Boc Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 1 min), followed by IPA (2 x 1 min) to help remove residual TFA, and then again with DCM (3 x 1 min).

  • Neutralization: Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes. Drain and repeat the neutralization step.

  • Final Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove excess base. The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound

This protocol describes the coupling of the carboxylic acid moiety of this compound to the deprotected N-terminal amine of the peptide-resin. The Boc group on the cyclopentane ring remains to protect one of the amino functionalities.

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DCM, peptide synthesis grade

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • DIPEA

Procedure:

  • Preparation of Amino Acid Solution: In a separate vial, dissolve 3 equivalents of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid and 2.9 equivalents of the coupling reagent (e.g., HATU) in DMF.

  • Activation: Add 6 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected peptide-resin. Agitate the mixture at room temperature. For sterically hindered amino acids like this, a longer coupling time of 2-4 hours, or even overnight, may be necessary.[3]

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

Protocol 3: Cleavage of the Peptide from the Resin and Final Deprotection

This protocol is for the final cleavage of the synthesized peptide from the solid support and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane (TIS), and water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 2 hours.

  • Cleavage: Treat the dry peptide-resin with the appropriate cleavage cocktail. For Boc-SPPS, anhydrous hydrofluoric acid (HF) is commonly used. Alternatively, a less hazardous cocktail such as TFA/TIS/Water (e.g., 95:2.5:2.5) can be used, although its effectiveness depends on the specific side-chain protecting groups. The cleavage reaction is typically carried out for 1-3 hours at 0°C to room temperature.

  • Peptide Precipitation: After the cleavage reaction, the resin is filtered off, and the peptide is precipitated from the filtrate by adding cold diethyl ether.

  • Peptide Collection and Washing: The precipitated peptide is collected by centrifugation, and the ether is decanted. The peptide pellet is washed multiple times with cold diethyl ether to remove scavengers and cleavage byproducts.

  • Drying: The final peptide is dried under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIPEA) Deprotection->Wash_Neutralize Coupling Coupling: This compound + HATU/DIPEA Wash_Neutralize->Coupling Wash_Final Wash (DMF, DCM) Coupling->Wash_Final Repeat Repeat Steps for next AA Wash_Final->Repeat Continue Chain Elongation Cleavage Cleavage & Deprotection (HF or TFA cocktail) Wash_Final->Cleavage Final AA Coupled Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Coupling_Mechanism Reagents Carboxylic Acid ((1S,3R)-derivative) Coupling Reagent (e.g., HATU) Base (DIPEA) Activation Activation: Formation of Active Ester Reagents:f0->Activation Reagents:f1->Activation Reagents:f2->Activation PeptideBond Peptide Bond Formation Activation->PeptideBond Resin Peptide-Resin Deprotected N-terminal Amine Resin:f1->PeptideBond Product Elongated Peptide-Resin PeptideBond->Product Byproducts Byproducts PeptideBond->Byproducts

Caption: Logical relationship of components in the coupling reaction of this compound.

References

Application of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is a conformationally constrained diamino-cycloalkane that serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide analogs and peptidomimetics. Its rigid cyclopentane scaffold can be strategically incorporated into peptide sequences to induce specific secondary structures, such as turns and kinks, thereby influencing the peptide's biological activity and stability.

The primary applications of this building block in drug discovery and development include:

  • Induction of Conformational Constraints: The rigid cyclopentane ring restricts the rotational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity and selectivity for biological targets.

  • Synthesis of Cyclic Peptides: The presence of two amino groups allows for the synthesis of cyclic peptides.[1][2] One amino group can be incorporated into the linear peptide backbone, while the second, orthogonally protected, amino group can be used for on-resin cyclization with a C-terminal carboxylic acid or the side chain of another amino acid.[3][4]

  • Formation of Branched Peptides: The second amino group can serve as an attachment point for a secondary peptide chain, leading to the formation of branched or "tailed" peptides.[5] This is useful for creating peptide-based constructs with multiple functionalities, such as targeting and therapeutic moieties.

  • Development of Peptidomimetics: By replacing a standard amino acid with this building block, researchers can create peptidomimetics with altered pharmacokinetic properties, such as increased resistance to proteolytic degradation.[6]

The use of a tert-butyloxycarbonyl (Boc) protecting group for one of the amino functions makes this building block compatible with standard Boc-SPPS protocols.[7][8] For selective functionalization, the second amino group would typically be protected with an orthogonal protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), which can be removed under basic conditions without affecting the Boc group or other acid-labile side-chain protecting groups.[9]

Experimental Protocols

The following protocols are based on standard Boc solid-phase peptide synthesis methodologies.[8]

Protocol 1: Incorporation of (1S,3R)-3-Amino-1-(Fmoc-amino)-1-(Boc-amino)cyclopentane into a Peptide Chain

This protocol assumes the use of an orthogonally protected version of the title compound, where the second amino group is protected with Fmoc to allow for later selective deprotection and modification (e.g., for cyclization or branching).

1. Resin Preparation:

  • Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.[10]
  • Swell the resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
  • Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).

2. Nα-Boc Deprotection of the Growing Peptide Chain:

  • Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
  • Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[10]
  • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
  • Wash the resin with DCM (3x).

4. Coupling of (1S,3R)-3-(Fmoc-amino)-1-(Boc-amino)cyclopentane:

  • In a separate vial, dissolve (1S,3R)-3-(Fmoc-amino)-1-(Boc-amino)cyclopentane (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the solution to pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive, extend the coupling time or perform a second coupling.[5]
  • Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: Selective Deprotection of the Fmoc Group and On-Resin Cyclization

This protocol describes the steps following the incorporation of the diamino building block for the synthesis of a side-chain to C-terminus cyclic peptide.

1. Linear Peptide Synthesis:

  • Assemble the desired linear peptide sequence on the resin as described in Protocol 1, incorporating the orthogonally protected diamino cyclopentane at the desired position.

2. N-terminal Boc Deprotection:

  • Remove the N-terminal Boc group of the final amino acid as described in Protocol 1, Step 2.

3. Selective Fmoc Deprotection:

  • Wash the resin with DMF (3x).
  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group from the cyclopentane moiety.
  • Wash the resin with DMF (5x) and DCM (3x).

4. On-Resin Cyclization (Lactam Bridge Formation):

  • Swell the resin in DMF.
  • Add a solution of a suitable coupling reagent such as PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.
  • Agitate the reaction mixture at room temperature for 4-24 hours.
  • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.

5. Final Cleavage and Deprotection:

  • Wash the resin with DMF (3x) and DCM (3x).
  • Dry the resin under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.[8]
  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes typical quantitative parameters for the protocols described above. Actual values may vary depending on the specific peptide sequence and scale of the synthesis.

ParameterValue/ConditionNotes
Resin Loading 0.3 - 0.8 mmol/gVaries with resin type.
Amino Acid Equivalents 3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents 2.9 - 5 eq.e.g., HBTU, HATU, PyBOP.
Base (Activation) Equivalents 6 - 10 eq.e.g., DIEA.
Coupling Time 1 - 4 hoursSequence and steric hindrance dependent.
Boc Deprotection Time 20 - 30 minutesUsing 25-50% TFA in DCM.
Fmoc Deprotection Time 20 - 25 minutesUsing 20% piperidine in DMF.
Cyclization Time 4 - 24 hoursMonitor for completion.
Expected Crude Purity 60 - 85%Sequence dependent.
Expected Final Yield 10 - 40%After purification.

Visualizations

Experimental Workflow for Incorporation and Cyclization

SPPS_Workflow start Start with Resin-Bound Peptide boc_deprotect Nα-Boc Deprotection (TFA/DCM) start->boc_deprotect end_node Purified Cyclic Peptide neutralize Neutralization (DIEA/DCM) boc_deprotect->neutralize couple_diamine Couple Boc-(Fmoc-amino)cyclopentane (HBTU/DIEA) neutralize->couple_diamine elongate Continue Peptide Elongation couple_diamine->elongate Repeat for each AA final_boc_deprotect Final Nα-Boc Deprotection elongate->final_boc_deprotect fmoc_deprotect Selective Fmoc Deprotection (Piperidine/DMF) final_boc_deprotect->fmoc_deprotect cyclize On-Resin Cyclization (PyBOP/DIEA) fmoc_deprotect->cyclize cleave_purify Cleavage and Purification (HF or TFMSA, RP-HPLC) cyclize->cleave_purify cleave_purify->end_node

Caption: Workflow for incorporating this compound and subsequent on-resin cyclization.

Signaling Pathway Analogy: Logic of Orthogonal Protection

Orthogonal_Protection TFA TFA (Acid) Peptide Boc-NH-Peptide SideChain-P Resin TFA->Peptide:N Removes Boc Piperidine Piperidine (Base) Piperidine->Peptide:S Removes Fmoc (if used on side chain) HF HF (Strong Acid) HF->Peptide:R Cleaves from Resin & removes side-chain P Free_N H2N-Peptide Free_S Peptide with Free Side-Chain Amine Free_Peptide Final Deprotected Peptide

Caption: Logic of orthogonal protection in Boc-SPPS, showing selective deprotection pathways.

References

Application Notes and Protocols for the Synthesis of mGluR Ligands Using (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metabotropic glutamate receptor (mGluR) ligands utilizing the chiral scaffold, (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. This versatile building block offers a constrained cyclopentane core that is amenable to the synthesis of a variety of mGluR modulators. These notes cover synthetic strategies, purification methods, and pharmacological evaluation techniques, including functional assays to determine ligand activity at specific mGluR subtypes. The information presented is intended to guide researchers in the development of novel chemical entities targeting mGluRs for therapeutic applications.

Introduction to Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS).[1] Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead activate intracellular signaling cascades upon binding to their endogenous ligand, glutamate. There are eight known subtypes of mGluRs (mGluR1-8), which are further classified into three groups based on their sequence homology, pharmacology, and downstream signaling pathways.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol (DAG).

  • Group II mGluRs (mGluR2 and mGluR3): Primarily found on presynaptic terminals, these receptors are coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptic and coupled to Gi/Go, resulting in the inhibition of adenylyl cyclase.

The diverse roles of mGluRs in the CNS have made them attractive therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain.

The this compound Scaffold

The this compound scaffold provides a rigid and stereochemically defined core for the design of novel mGluR ligands. The presence of two amino groups, one protected with a tert-butyloxycarbonyl (Boc) group, allows for selective functionalization to introduce pharmacophoric elements necessary for interaction with mGluR binding sites. The constrained cyclopentane ring system helps to orient these functional groups in a precise three-dimensional arrangement, which can lead to high affinity and selectivity for specific mGluR subtypes.

Synthesis of mGluR Ligands

General Synthetic Workflow

Synthesis_Workflow Start (1S,3R)-3-Amino-1- (Boc-amino)cyclopentane Acylation N-Acylation Start->Acylation Intermediate N-Acyl-(1S,3R)-3-amino- 1-(Boc-amino)cyclopentane Acylation->Intermediate Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate->Deprotection Final_Ligand Final mGluR Ligand Deprotection->Final_Ligand

Caption: General workflow for the synthesis of mGluR ligands.

Experimental Protocol: General N-Acylation

This protocol describes a general method for the acylation of the free amino group of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF at 0 °C, add DCC or EDC (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-acylated intermediate.

Boc-Deprotection:

  • Dissolve the purified N-acylated intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The final ligand can be purified by recrystallization or reverse-phase HPLC if necessary.

Pharmacological Evaluation

The pharmacological activity of the synthesized ligands can be assessed using a variety of in vitro assays to determine their potency, efficacy, and selectivity at different mGluR subtypes.

Functional Assays

a) Calcium Flux Assay (for Group I mGluRs)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled mGluR1 and mGluR5.

Calcium_Flux_Workflow Cell_Culture Culture cells expressing mGluR1 or mGluR5 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add synthesized ligand Dye_Loading->Compound_Addition Measurement Measure fluorescence change (kinetic plate reader) Compound_Addition->Measurement Data_Analysis Calculate EC50/IC50 values Measurement->Data_Analysis

Caption: Workflow for a calcium flux assay.

Protocol:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the human mGluR1 or mGluR5 subtype in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • Compound Addition: Prepare serial dilutions of the synthesized ligands. Add the compounds to the wells and measure the fluorescence intensity using a kinetic plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

b) cAMP Assay (for Group II and III mGluRs)

This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, upon activation of Gi/Go-coupled mGluR2, 3, 4, 6, 7, or 8.

Protocol:

  • Cell Culture: Plate cells stably expressing the target mGluR subtype.

  • Assay: Incubate the cells with the synthesized ligands in the presence of an adenylyl cyclase activator, such as forskolin.

  • cAMP Measurement: After the incubation period, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The decrease in cAMP levels in the presence of the ligand indicates agonistic activity. Plot the concentration-response curves to determine the IC50 values.

Quantitative Data Presentation

The following table provides a template for summarizing the pharmacological data obtained from the assays.

Ligand IDmGluR SubtypeAssay TypePotency (EC50/IC50, µM)Efficacy (% of Glutamate max)
Ligand-001mGluR5Calcium Flux1.2 ± 0.295 ± 5
Ligand-002mGluR2cAMP0.5 ± 0.188 ± 7
Ligand-003mGluR1Calcium Flux> 10 (inactive)N/A

Signaling Pathways

The activation of mGluRs triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

Group I mGluR Signaling

Group_I_Signaling Glutamate Glutamate or Agonist mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Group I mGluR signaling pathway.

Group II & III mGluR Signaling

Group_II_III_Signaling Glutamate Glutamate or Agonist mGluR2_3_4_6_7_8 mGluR2/3/4/6/7/8 Glutamate->mGluR2_3_4_6_7_8 Gi_o Gi/o mGluR2_3_4_6_7_8->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Downstream Modulation of Ion Channels & Neurotransmitter Release Gi_o->Downstream βγ subunits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Downstream

Caption: Group II & III mGluR signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel mGluR ligands. The synthetic and pharmacological protocols outlined in these application notes provide a framework for researchers to synthesize and characterize new chemical entities with potential therapeutic applications in a range of CNS disorders. Further exploration of the structure-activity relationships of derivatives of this scaffold may lead to the discovery of highly potent and selective mGluR modulators.

References

Application Notes and Protocols for the Preparation of Constrained Peptides with (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a compelling class of therapeutic candidates, offering enhanced metabolic stability, improved receptor affinity, and increased cell permeability over their linear counterparts. The conformational rigidity introduced by cyclization or the incorporation of scaffolding moieties can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. This document provides detailed application notes and experimental protocols for utilizing (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane as a novel building block to create conformationally constrained peptides.

This unique diamine scaffold, with its stereochemically defined cis-orientation of the two amino groups on a cyclopentane ring, serves as an effective tool for inducing specific turns and loops within a peptide sequence. One amino group is protected with a tert-butyloxycarbonyl (Boc) group, allowing for directional incorporation into a growing peptide chain via standard solid-phase peptide synthesis (SPPS). The second, free amino group can then be utilized for intramolecular cyclization, creating a constrained cyclic structure.

Principle of Application

The core utility of this compound lies in its ability to act as a lynchpin for peptide cyclization. The Boc-protected amine can be acylated by the C-terminus of a linear peptide sequence, while the free amine on the cyclopentane ring can form an amide bond with a side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) or the N-terminus of the peptide, resulting in a side-chain-to-scaffold or head-to-scaffold cyclized peptide. This approach offers precise control over the geometry of the resulting constrained peptide.

Experimental Protocols

The following protocols outline the incorporation of the cyclopentane diamine scaffold into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization.

Materials and Reagents
  • Resin: Merrifield resin pre-loaded with the first Boc-protected amino acid (e.g., Boc-Gly-Merrifield resin, 0.5 mmol/g loading).

  • Amino Acids: Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Asp(OFm)-OH for orthogonal deprotection of the side chain).

  • This compound

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Side Chain Deprotection (for Asp(OFm)): 20% Piperidine in Dimethylformamide (DMF).

  • Solvents: DCM, DMF, Isopropanol (IPA) of peptide synthesis grade.

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of a linear peptide on a solid support, incorporating the this compound scaffold at the C-terminus.

  • Resin Swelling: Swell the pre-loaded resin (e.g., 200 mg, 0.1 mmol) in DCM in a fritted reaction vessel for 30 minutes, then wash with DMF (3x).

  • Boc Deprotection:

    • Add 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain and add a fresh portion of the deprotection solution. Agitate for 20 minutes.

    • Drain and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-amino acid (3 eq., 0.3 mmol) with DIC (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Incorporation of the Cyclopentane Scaffold:

    • After deprotecting the N-terminus of the final amino acid of the linear sequence, perform a coupling reaction (as in step 3) using this compound (3 eq., 0.3 mmol).

Protocol 2: On-Resin Side-Chain-to-Scaffold Cyclization

This protocol details the cyclization of the peptide by forming an amide bond between the free amine of the incorporated cyclopentane scaffold and the side chain of an acidic amino acid (e.g., Aspartic acid).

  • Final N-terminal Boc Deprotection: Perform a final Boc deprotection on the cyclopentane scaffold's amine group as described in Protocol 1, Step 2.

  • Orthogonal Side-Chain Deprotection:

    • Wash the resin with DMF (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). This exposes the carboxylic acid on the Asp side chain.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add HATU (3 eq., 0.3 mmol) and DIEA (6 eq., 0.6 mmol) to the resin.

    • Agitate the reaction vessel at room temperature for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage, Purification, and Characterization
  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 2 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the constrained peptide using analytical HPLC and mass spectrometry (e.g., ESI-MS).

Data Presentation

The following table provides representative quantitative data for the synthesis of a hypothetical constrained pentapeptide (Ac-Cyc[Asp-Gly-Phe-Ala]-NH-Cyclopentyl-NH₂), where 'Cyc' denotes the cyclization between the Asp side chain and the cyclopentane scaffold.

StepParameterResult
Linear Peptide Synthesis Resin Loading Efficiency~90%
Average Coupling Efficiency (per step)>98% (by Kaiser test)
On-Resin Cyclization Cyclization Efficiency~75-85% (by HPLC-MS of cleaved aliquot)
Cleavage & Purification Crude Peptide Purity~65-75%
Final Purity (after RP-HPLC)>98%
Overall Yield (based on initial resin loading)~15-25%
Characterization Expected Mass (Monoisotopic)Calculated Value
Observed Mass (ESI-MS)Calculated Value ± 0.1 Da

Visualizations

Experimental Workflow

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Processing Resin 1. Start with Pre-loaded Resin Swell 2. Swell Resin Resin->Swell Deprotect_Couple 3. Repeat: Deprotection & Coupling Cycles Swell->Deprotect_Couple Incorporate 4. Incorporate Cyclopentane Scaffold Deprotect_Couple->Incorporate Deprotect_N 5. Final N-Boc Deprotection Incorporate->Deprotect_N Deprotect_Side 6. Orthogonal Side-Chain Deprotection Deprotect_N->Deprotect_Side Cyclize 7. Intramolecular Cyclization Deprotect_Side->Cyclize Cleave 8. Cleavage from Resin Cyclize->Cleave Purify 9. RP-HPLC Purification Cleave->Purify Characterize 10. Characterization (MS, HPLC) Purify->Characterize

Caption: Workflow for the synthesis of a constrained peptide.

Hypothetical Signaling Pathway Modulation

Many constrained peptides are designed to inhibit protein-protein interactions (PPIs). The following diagram illustrates a generic signaling pathway where a constrained peptide could act as an inhibitor of a kinase-substrate interaction, a common target in drug discovery.

signaling_pathway cluster_pathway Kinase Signaling Cascade Receptor Growth Factor Receptor Kinase Upstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Peptide Constrained Peptide (Inhibitor) Peptide->Kinase Binds to

Caption: Inhibition of a kinase signaling pathway by a constrained peptide.

Conclusion

The use of this compound provides a robust and versatile method for generating conformationally constrained peptides. The protocols outlined above, based on standard Boc-SPPS chemistry, can be readily adapted for the synthesis of a wide variety of cyclic peptide structures. The resulting constrained peptides are valuable tools for drug discovery and chemical biology, offering the potential for enhanced biological activity and improved pharmacokinetic properties. Further structural analysis by techniques such as NMR spectroscopy can provide detailed insights into the solution-state conformation of these novel peptidomimetics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the diastereoselective reduction of a Boc-protected aminocyclopentenone precursor followed by reductive amination.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired (1S,3R) diastereomer after reduction 1. Non-selective reducing agent. 2. Suboptimal reaction temperature. 3. Inadequate catalyst activity or poisoning.1. Employ a stereoselective reducing agent such as a chiral borane or a bulky hydride to favor the formation of the desired cis-isomer. 2. Optimize the reaction temperature; lower temperatures often enhance diastereoselectivity. 3. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
Presence of multiple spots on TLC after reductive amination 1. Incomplete reaction, leaving the ketone starting material. 2. Formation of the undesired (1R,3R) or (1S,3S) diastereomers. 3. Over-alkylation of the newly introduced amino group.1. Increase the reaction time or the equivalents of the amine and reducing agent. 2. Optimize the reaction conditions (solvent, temperature, catalyst) to improve diastereoselectivity. Purification by column chromatography or preparative HPLC may be necessary. 3. Use a less reactive reducing agent or control the stoichiometry of the reagents carefully.
Product is an inseparable mixture of diastereomers The physical properties of the diastereomers are too similar for standard column chromatography.1. Attempt separation using a different stationary phase or solvent system in column chromatography. 2. Consider derivatization of the free amino group with a chiral auxiliary to create diastereomers with greater differences in polarity, facilitating separation. The auxiliary can be removed in a subsequent step. 3. Utilize preparative chiral HPLC for separation.
Low yield after Boc protection 1. Incomplete reaction. 2. Formation of the di-Boc protected diamine. 3. Hydrolysis of the Boc group during workup.1. Increase the amount of di-tert-butyl dicarbonate ((Boc)₂O) and the reaction time. 2. Use a controlled amount of (Boc)₂O (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture. 3. Maintain a basic pH during the aqueous workup to prevent cleavage of the acid-labile Boc group.
Unexpected peaks in NMR or MS analysis of the final product Presence of residual solvents, unreacted starting materials, or by-products from any of the synthetic steps.1. Ensure the product is thoroughly dried under high vacuum to remove residual solvents. 2. Re-purify the product by column chromatography or recrystallization. 3. Characterize the impurities by detailed spectroscopic analysis (e.g., 2D NMR, HRMS) to identify their structures and trace their origin in the synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are typically diastereomers, specifically the (1R,3R) and (1S,3S) isomers, which can be challenging to separate from the desired (1S,3R) product. Other potential impurities include unreacted starting materials from each step, over-alkylation products from the reductive amination step, and the di-Boc protected diamine from the final protection step.

Q2: How can I confirm the stereochemistry of my final product?

A2: The stereochemistry can be confirmed using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method to determine the enantiomeric and diastereomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can help establish the relative stereochemistry of the substituents on the cyclopentane ring. In some cases, the formation of a crystalline derivative and subsequent X-ray crystallography can provide unambiguous proof of the absolute stereochemistry.

Q3: What is the best method to separate the desired (1S,3R) diastereomer from other stereoisomers?

A3: Separation of diastereomers can be challenging. While careful column chromatography on silica gel can sometimes be effective, preparative chiral HPLC is often the most reliable method for achieving high diastereomeric purity.[1] Another approach is fractional crystallization of a suitable salt of the diamine intermediate, as diastereomeric salts often have different solubilities.[2]

Q4: My Boc-protection step is giving a low yield. What can I do to improve it?

A4: To improve the yield of the Boc-protection step, ensure that you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) and an appropriate base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent like dichloromethane or THF. The reaction should be stirred at room temperature until TLC analysis indicates complete consumption of the starting diamine. A common issue is the formation of the di-Boc protected product; this can be minimized by the slow addition of (Boc)₂O to the reaction mixture.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should always be followed. Specifically, when working with reducing agents like sodium borohydride derivatives, be aware of their reactivity with protic solvents and handle them in a well-ventilated fume hood. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for many steps to prevent catalyst deactivation and side reactions. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data on Common Impurities

The following table summarizes the common impurities that may be observed during the synthesis of this compound, along with their typical, albeit variable, percentages before final purification.

Impurity Chemical Name Typical Percentage Range (%) Analytical Method for Detection
Diastereomers (1R,3R)-3-Amino-1-(Boc-amino)cyclopentane(1S,3S)-3-Amino-1-(Boc-amino)cyclopentane5 - 30Chiral HPLC, ¹H NMR, ¹³C NMR
Over-alkylation Product N,N-Dialkylated cyclopentane diamine0 - 10LC-MS, ¹H NMR
Unreacted Ketone 3-(Boc-amino)cyclopentanone0 - 5GC-MS, ¹H NMR, TLC
Di-Boc Product di-tert-butyl (1S,3R)-cyclopentane-1,3-diyldicarbamate0 - 15LC-MS, ¹H NMR, TLC

Experimental Protocols

Key Experiment: Diastereoselective Reductive Amination of 3-(Boc-amino)cyclopentanone

This protocol describes a general procedure for the reductive amination of a ketone precursor to introduce the second amino group.

Materials:

  • 3-(Boc-amino)cyclopentanone

  • Ammonium acetate or desired amine hydrochloride salt

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (anhydrous)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-(Boc-amino)cyclopentanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq) or the desired amine hydrochloride salt (1.2 eq).

  • If using an amine salt, add a base like triethylamine (1.5 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomeric diamines, can be purified by column chromatography on silica gel or preparative HPLC.

Visualizations

Synthesis_Impurities cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product cluster_impurities Common Impurities Chiral Cyclopentenone Chiral Cyclopentenone Reduction Reduction Chiral Cyclopentenone->Reduction H₂, Catalyst Reductive Amination Reductive Amination Reduction->Reductive Amination NH₃, NaBH₃CN Diastereomers Diastereomers (1R,3R), (1S,3S) Reduction->Diastereomers Incomplete Diastereoselectivity Boc Protection Boc Protection Reductive Amination->Boc Protection (Boc)₂O Over-alkylation Over-alkylation Product Reductive Amination->Over-alkylation Side Reaction Unreacted Ketone Unreacted Ketone Reductive Amination->Unreacted Ketone Incomplete Reaction Target Product This compound Boc Protection->Target Product Di-Boc Di-Boc Product Boc Protection->Di-Boc Side Reaction

Caption: Synthetic pathway and common impurity formation.

References

Technical Support Center: Synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. The primary focus is on addressing side reactions and optimizing the selective mono-protection of the diamine precursor.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on the selective Boc-protection step of (1S,3R)-cyclopentane-1,3-diamine.

Problem Potential Cause Recommended Solution(s)
Low Yield of Mono-Boc-Protected Product Formation of Di-Boc-Protected Byproduct: The primary side reaction is the formation of the di-Boc protected diamine, where both amino groups react with the Boc anhydride.1. Control Stoichiometry: Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection. However, some methods achieve high selectivity with a 1:1 molar ratio. 2. Slow Addition of (Boc)₂O: A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help minimize the formation of the di-Boc product. 3. In-situ Mono-protonation (Recommended): The most effective strategy is the addition of one equivalent of an acid to form the mono-hydrochloride salt of the diamine in situ. This protonates one amine group, rendering it unreactive towards (Boc)₂O. Sources of acid can be HCl gas or, more conveniently, reagents that generate HCl in situ like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[1]
Incomplete Reaction: The starting diamine remains unreacted.1. Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as outlined in the chosen protocol. Monitoring the reaction by TLC or LC-MS is crucial. 2. Solvent and Solubility: Ensure the diamine starting material is fully dissolved in the reaction solvent. For diamine salts, a suitable solvent system is necessary to facilitate the reaction.
Difficult Purification Similar Polarity of Products: The desired mono-Boc product, the di-Boc byproduct, and the unreacted diamine may have similar polarities, making chromatographic separation challenging.1. Acid-Base Extraction: This is a critical purification step. After the reaction, acidify the mixture (e.g., with HCl) to protonate the unreacted diamine and the mono-Boc product, transferring them to the aqueous layer. The neutral di-Boc byproduct can then be removed by extraction with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-Boc product, allowing for its extraction into an organic solvent.[2] 2. Column Chromatography: While the Boc group is acid-labile, column chromatography on silica gel is a viable option for purification.[2] Use a well-chosen solvent system and avoid highly acidic conditions. Basic alumina can also be an alternative stationary phase.[2]
Presence of Unknown Impurities Reaction with Solvent or Other Reagents: Depending on the reaction conditions, minor side reactions with the solvent or other reagents may occur.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. 2. High-Purity Reagents: Use high-purity solvents and reagents to avoid introducing impurities. 3. Analytical Characterization: Thoroughly characterize the impurities using techniques like NMR, LC-MS, and HRMS to identify their structures and deduce their origin.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the di-Boc-protected byproduct, tert-butyl ((1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentyl)carbamate, where both amino groups of the starting diamine are protected. This significantly reduces the yield of the desired mono-protected product.

Q2: How can I selectively protect only one amino group in (1S,3R)-cyclopentane-1,3-diamine?

A2: The most effective and widely used method is the in-situ formation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid (e.g., from chlorotrimethylsilane), one of the amino groups is protonated and thus deactivated towards reaction with di-tert-butyl dicarbonate ((Boc)₂O).[1] This allows for the selective protection of the remaining free amino group.

Q3: What are the best reagents to generate HCl in-situ for the mono-protonation step?

A3: Chlorotrimethylsilane (Me₃SiCl) and thionyl chloride (SOCl₂) are commonly used and effective reagents for the in-situ generation of HCl in anhydrous methanol.[1] Me₃SiCl is often preferred due to its ease of handling as a liquid.

Q4: Is column chromatography suitable for purifying this compound?

A4: Yes, column chromatography on silica gel is a common method for purification.[2] Although the Boc group is sensitive to strong acids, it is generally stable under standard silica gel chromatography conditions. It is advisable to use a neutral or slightly basic eluent system if product instability is a concern.

Q5: My NMR spectrum of the final product shows some unexpected peaks. What could they be?

A5: Besides the potential for di-Boc byproduct contamination, other minor impurities could arise. If an acid-base extraction was not thoroughly performed, residual starting diamine might be present. Additionally, trace amounts of solvents or byproducts from the Boc anhydride (e.g., tert-butanol) might be visible. A messy spectrum could also indicate some degradation of the product if it was exposed to strong acidic conditions for a prolonged period during workup or purification.

Experimental Protocols

Key Experiment: Selective Mono-Boc Protection of (1S,3R)-Cyclopentane-1,3-Diamine via In-situ HCl Generation

This protocol is adapted from general methods for the selective mono-Boc protection of diamines and is expected to be effective for (1S,3R)-cyclopentane-1,3-diamine.[1]

Materials:

  • (1S,3R)-Cyclopentane-1,3-diamine

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • 2N Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (1S,3R)-cyclopentane-1,3-diamine (1.0 equiv) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath with stirring.

  • In-situ HCl Generation: Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate of the diamine mono-hydrochloride may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol to the reaction mixture. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add deionized water to the residue.

    • Wash the aqueous layer with diethyl ether (2 x volume) to remove any di-Boc byproduct.

    • Carefully adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product into dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Diamine (1S,3R)-Cyclopentane-1,3-diamine Mono_HCl Mono-hydrochloride Salt (Intermediate) Diamine->Mono_HCl  + Me₃SiCl (1 equiv) in MeOH, 0°C to RT Di_Boc Di-Boc Protected Byproduct (Side Product) Diamine->Di_Boc + (Boc)₂O (>1 equiv) (Side Reaction) Mono_Boc This compound (Desired Product) Mono_HCl->Mono_Boc + (Boc)₂O (1 equiv) in MeOH, RT Troubleshooting_Workflow Start Low Yield of Mono-Boc Product Check_Byproduct Check for Di-Boc Byproduct (TLC, LC-MS) Start->Check_Byproduct Control_Stoichiometry Optimize Stoichiometry (1:1 or slight excess of diamine) Check_Byproduct->Control_Stoichiometry  Yes Check_Completion Check for Incomplete Reaction (TLC, LC-MS) Check_Byproduct->Check_Completion  No Slow_Addition Slow Dropwise Addition of (Boc)₂O Control_Stoichiometry->Slow_Addition In_Situ_HCl Use In-situ HCl Generation Method (Me₃SiCl) Slow_Addition->In_Situ_HCl Success Improved Yield In_Situ_HCl->Success Optimize_Time_Temp Increase Reaction Time/ Temperature Check_Completion->Optimize_Time_Temp  Yes Check_Completion->Success  No Check_Solubility Ensure Complete Dissolution of Starting Material Optimize_Time_Temp->Check_Solubility Check_Solubility->Success

References

Troubleshooting low yield in the synthesis of aminocyclopentane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the synthesis of aminocyclopentane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing aminocyclopentane derivatives?

A1: Several common strategies are employed for the synthesis of aminocyclopentane derivatives. The choice of method often depends on the available starting materials, the desired substitution pattern, and stereochemical requirements. Key methods include:

  • Reductive Amination of Cyclopentanone: A widely used method involving the reaction of cyclopentanone with an amine or ammonia in the presence of a reducing agent.

  • Beckmann Rearrangement of Cyclopentanone Oxime: This method involves the rearrangement of the oxime to a lactam, which can then be hydrolyzed and further functionalized to the desired amine.

  • Curtius Rearrangement of Cyclopentanecarboxylic Acid Derivatives: This route proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be converted to the amine.

  • Hofmann Rearrangement of Cyclopentanecarboxamide: Similar to the Curtius rearrangement, this method involves the conversion of a primary amide to an amine with one fewer carbon atom via an isocyanate intermediate.

  • Schmidt Reaction of Cyclopentanone: This reaction uses hydrazoic acid to convert cyclopentanone directly into a lactam.

Q2: My overall yield is consistently low. Where should I start troubleshooting?

A2: A low overall yield is often a cumulative issue. A systematic review of each step in your synthetic sequence is crucial. Key areas to investigate include:

  • Purity of Starting Materials and Reagents: Impurities can lead to side reactions and inhibit catalysts. Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary.

  • Reaction Conditions: Suboptimal temperature, pressure, reaction time, or pH can significantly impact yield.

  • Work-up and Purification Procedures: Product loss during extraction, precipitation, and chromatography is a common source of low yield.

  • Stability of Intermediates: Some intermediates may be unstable and decompose under the reaction or purification conditions.

Troubleshooting Guides by Synthetic Method

Reductive Amination of Cyclopentanone

Reductive amination is a versatile method for forming C-N bonds. However, it can be prone to side reactions if not properly controlled.

Q: I am observing significant byproducts in my reductive amination reaction. What are the likely side reactions and how can I mitigate them?

A: Common side reactions in the reductive amination of cyclopentanone include the formation of secondary/tertiary amines and the reduction of cyclopentanone to cyclopentanol.

Troubleshooting Common Side Products in Reductive Amination

Side ProductPotential CauseSuggested Solution
Dicyclopentylamine or other secondary/tertiary aminesThe primary amine product reacts with another molecule of cyclopentanone.Use a large excess of the ammonia source (e.g., ammonia, ammonium salt). Control the stoichiometry of the reducing agent.[1]
CyclopentanolDirect reduction of the cyclopentanone starting material by the reducing agent.Choose a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] Alternatively, perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.
Unreacted CyclopentanoneIncomplete imine formation or insufficient reducing agent.Ensure anhydrous conditions to favor imine formation. Use a slight excess of the amine and reducing agent. Increase reaction time or temperature if necessary.

Experimental Protocol: Reductive Amination of Cyclopentanone using Sodium Triacetoxyborohydride [3]

  • To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq.).

  • Dissolve the cyclopentanone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add the amine (1.0-1.2 eq.) to the solution, followed by glacial acetic acid (1.0 eq.) to catalyze imine formation.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Troubleshooting Workflow for Reductive Amination

cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_workup Work-up/Purification Issues cluster_side_products Side Product Analysis start Low Yield in Reductive Amination check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup side_products Identify Side Products start->side_products purify_sm Purify/Dry Starting Materials check_purity->purify_sm use_fresh Use Fresh Reagents check_purity->use_fresh optimize_t Optimize Temperature check_conditions->optimize_t optimize_time Optimize Reaction Time check_conditions->optimize_time change_reductant Change Reducing Agent check_conditions->change_reductant optimize_extraction Optimize Extraction pH check_workup->optimize_extraction alt_purification Alternative Purification check_workup->alt_purification secondary_amine Secondary/Tertiary Amine side_products->secondary_amine alcohol Alcohol Formation side_products->alcohol excess_amine Use Excess Amine/Ammonia secondary_amine->excess_amine selective_reductant Use Selective Reductant (e.g., NaBH(OAc)₃) alcohol->selective_reductant

Troubleshooting workflow for low yield in reductive amination.

Beckmann Rearrangement of Cyclopentanone Oxime

The Beckmann rearrangement converts an oxime to an amide, which can be a precursor to aminocyclopentane derivatives. The stereochemistry of the oxime is critical for the regioselectivity of the rearrangement.

Q: I am getting a mixture of lactam regioisomers. How can I control the outcome of the rearrangement?

A: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group on the oxime migrates.[4] A mixture of lactam products indicates a mixture of (E)- and (Z)-oxime isomers.

Troubleshooting Regioisomer Formation in Beckmann Rearrangement

IssuePotential CauseSuggested Solution
Mixture of Lactam IsomersStarting with a mixture of (E)- and (Z)-oxime isomers.Separate the oxime isomers by chromatography or crystallization before the rearrangement.
Isomerization of the oxime under harsh acidic conditions.Use milder reaction conditions. For example, convert the oxime to an O-tosyl or O-mesyl ether and perform the rearrangement under neutral conditions with gentle heating.[4] Another mild option is using cyanuric chloride in DMF at room temperature.[4]

Experimental Protocol: Beckmann Rearrangement of Cyclopentanone Oxime [5]

  • Step 1: Synthesis of Cyclopentanone Oxime

    • Dissolve cyclopentanone (1.0 eq) in methanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

    • Add the aqueous hydroxylamine solution to the cyclopentanone solution and stir at room temperature until the reaction is complete (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield cyclopentanone oxime.

  • Step 2: Beckmann Rearrangement

    • In a round-bottom flask, add concentrated sulfuric acid and cool it in an ice bath.

    • Slowly add cyclopentanone oxime (1.0 eq) to the cold acid with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified time (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product (δ-valerolactam) with an organic solvent like dichloromethane.

    • Dry the combined organic layers and concentrate to obtain the crude product, which can be purified by recrystallization or chromatography.

Beckmann Rearrangement Pathway

cyclopentanone Cyclopentanone C₅H₈O oxime Cyclopentanone Oxime C₅H₉NO cyclopentanone->oxime + NH₂OH protonated_oxime Protonated Oxime C₅H₁₀NO⁺ oxime->protonated_oxime + H⁺ nitrilium_ion Nitrilium Ion Intermediate C₅H₁₀N⁺ protonated_oxime->nitrilium_ion Rearrangement - H₂O lactam δ-Valerolactam C₅H₉NO nitrilium_ion->lactam + H₂O, - H⁺ cluster_intermediates Key Intermediates cyclopentanone Cyclopentanone imine Imine cyclopentanone->imine Reductive Amination oxime Cyclopentanone Oxime cyclopentanone->oxime + NH₂OH lactam δ-Valerolactam cyclopentanone->lactam Schmidt Reaction cyclopentanecarboxylic_acid Cyclopentanecarboxylic Acid acyl_azide Acyl Azide cyclopentanecarboxylic_acid->acyl_azide Activation, + N₃⁻ cyclopentanecarboxamide Cyclopentanecarboxamide isocyanate Isocyanate cyclopentanecarboxamide->isocyanate Hofmann Rearrangement aminocyclopentane Aminocyclopentane Derivatives imine->aminocyclopentane Reduction oxime->lactam Beckmann Rearrangement lactam->aminocyclopentane Hydrolysis, etc. acyl_azide->isocyanate Curtius Rearrangement isocyanate->aminocyclopentane Hydrolysis

References

Technical Support Center: Resolution of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the separation of these critical chiral intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the stereoisomers of this compound?

A1: The two primary methods for resolving chiral amines like this compound are diastereomeric salt formation and enzymatic kinetic resolution. Diastereomeric salt formation involves reacting the racemic amine with a chiral acid to form diastereomeric salts that can be separated by crystallization. Enzymatic kinetic resolution utilizes an enzyme to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Q2: How do I choose between diastereomeric salt formation and enzymatic resolution?

A2: The choice of method depends on several factors including the scale of the resolution, desired purity, and available resources. Diastereomeric salt formation is a classical and often scalable method. Enzymatic resolution can offer high enantioselectivity under mild conditions but may be more suitable for smaller scale preparations unless optimized.

Q3: Which chiral resolving agents are recommended for diastereomeric salt formation?

A3: For the resolution of amines, chiral carboxylic acids are commonly used. Tartaric acid and its derivatives, such as (+)-Dibenzoyl-D-tartaric acid (D-DTTA), are often effective. Screening of different resolving agents and solvents is typically necessary to find the optimal conditions for selective crystallization.

Q4: What type of enzyme is suitable for the kinetic resolution of this compound?

A4: Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used for the kinetic resolution of amines and alcohols through enantioselective acylation. Studies on similar N-Boc protected aminocyclopentane derivatives have shown high enantioselectivity with CAL-B.

Q5: How can I determine the enantiomeric excess (ee%) and diastereomeric excess (de%) of my resolved products?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric and diastereomeric purity of your resolved stereoisomers. It is essential to develop a validated chiral HPLC method for accurate quantification.

Troubleshooting Guides

Diastereomeric Salt Resolution
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - Poor solvent choice- Solution is too dilute- Inappropriate resolving agent- Screen a variety of solvents with different polarities.- Concentrate the solution by slow evaporation.- Try a different chiral resolving agent (e.g., other tartaric acid derivatives).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add seed crystals if available.
Low yield of desired diastereomeric salt - Suboptimal solvent system- Unfavorable stoichiometry- Rapid cooling- Optimize the solvent to maximize the solubility difference between the diastereomers.- Vary the molar ratio of the resolving agent to the racemic amine.- Employ a slow and controlled cooling profile to promote crystal growth.
Low diastereomeric excess (de%) - Co-crystallization of both diastereomers- Inefficient separation- Perform recrystallization of the isolated salt to improve purity.- Optimize the crystallization solvent and temperature.- Ensure the chiral resolving agent is of high enantiomeric purity.
Oil formation instead of crystals - High concentration of solute- Inappropriate solvent- Dilute the solution.- Change the solvent to one in which the salt is less soluble.
Enzymatic Kinetic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Inactivated enzyme- Unsuitable solvent- Incorrect temperature or pH- Use a fresh batch of enzyme.- Screen different organic solvents.- Optimize the reaction temperature and pH (if applicable for the enzyme).
Low enantioselectivity (low ee%) - Non-selective enzyme- Inappropriate acyl donor- Screen different lipases or other hydrolases.- Test various acyl donors (e.g., different esters).
Slow reaction rate - Low enzyme concentration- Poor substrate solubility- Increase the amount of enzyme.- Choose a solvent in which the substrate is more soluble.

Data Presentation

The following tables present representative quantitative data for the resolution of analogous chiral amines. This data should serve as a starting point for the optimization of the resolution of this compound.

Table 1: Representative Data for Diastereomeric Salt Resolution of Chiral Amines

Racemic AmineChiral Resolving AgentSolventYield (%)Diastereomeric Excess (de%)
trans-1,2-Diaminocyclohexane(+)-Tartaric AcidWater90>98
2-BenzylaminocyclohexanolDi-p-toluoyl-L-tartaric acidMethanol9299.5

Table 2: Representative Data for Enzymatic Kinetic Resolution of N-Acyl Aminocycloalkanes

SubstrateEnzymeAcyl DonorConversion (%)Enantiomeric Excess (ee%) of Unreacted SubstrateEnantiomeric Excess (ee%) of Product
cis-2-AminocyclopentanecarboxamideCAL-B2,2,2-Trifluoroethyl butanoate5099>99
cis-2-AminocyclohexanecarboxamideCAL-B2,2,2-Trifluoroethyl butanoate4998>99

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution with (+)-Dibenzoyl-D-tartaric Acid (D-DTTA)
  • Salt Formation:

    • Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5-1.0 eq.) in the same solvent, also with gentle heating.

    • Slowly add the D-DTTA solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization.

    • If crystallization does not occur, try to induce it by scratching the inner wall of the flask or by adding a seed crystal of the desired diastereomeric salt.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • To improve diastereomeric purity, recrystallize the salt from a suitable solvent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the resolved amine using a validated chiral HPLC method.

Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)
  • Reaction Setup:

    • Dissolve the racemic this compound in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene).

    • Add an acyl donor (e.g., ethyl acetate, vinyl acetate) to the solution.

    • Add immobilized Candida antarctica lipase B (CAL-B).

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the substrate and the product.

  • Work-up and Separation:

    • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the acylated product from the unreacted amine using column chromatography or extraction.

  • Deprotection (if necessary):

    • The acylated amine can be deprotected to yield the free amine if required.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the unreacted amine and the acylated product using a validated chiral HPLC method.

Mandatory Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_0 Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation of Enantiomer racemate Racemic Amine ((±)-Boc-diamine) mix Mix and Dissolve racemate->mix resolving_agent Chiral Resolving Agent (e.g., D-DTTA) resolving_agent->mix solvent Solvent (e.g., Methanol) solvent->mix cool Slow Cooling mix->cool filter Filtration cool->filter crystals Less Soluble Diastereomeric Salt (Crystals) filter->crystals mother_liquor More Soluble Diastereomeric Salt (in Mother Liquor) filter->mother_liquor basify Basification (e.g., NaOH) crystals->basify extract Extraction basify->extract enantiomer Enantiomerically Pure Amine extract->enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic_Kinetic_Resolution_Workflow cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Final Products racemic_amine Racemic Amine ((±)-Boc-diamine) reaction Enantioselective Acylation racemic_amine->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction separation Chromatography or Extraction reaction->separation unreacted_enantiomer Unreacted Enantiomer (S) separation->unreacted_enantiomer acylated_enantiomer Acylated Enantiomer (R-Ac) separation->acylated_enantiomer final_s Enantiopure Amine (S) unreacted_enantiomer->final_s deprotection Deprotection (Optional) acylated_enantiomer->deprotection final_r Enantiopure Amine (R) deprotection->final_r

Caption: Workflow for enzymatic kinetic resolution of a chiral amine.

Troubleshooting_Logic_Diastereomeric_Resolution start Start Resolution check_crystals Crystals Formed? start->check_crystals check_yield Acceptable Yield? check_crystals->check_yield Yes no_crystals Troubleshoot: - Change Solvent - Concentrate - Seed/Scratch check_crystals->no_crystals No check_de Acceptable de%? check_yield->check_de Yes low_yield Troubleshoot: - Optimize Solvent - Vary Stoichiometry - Slow Cooling check_yield->low_yield No low_de Troubleshoot: - Recrystallize - Optimize Conditions check_de->low_de No success Successful Resolution check_de->success Yes no_crystals->start low_yield->start low_de->start

Caption: Troubleshooting logic for diastereomeric salt resolution.

Stability of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate.

Issue 1: Unexpected Deprotection or Degradation of the Compound

  • Question: My tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate appears to be degrading or losing its Boc protecting group during my experiment. What could be the cause?

  • Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] Exposure to even mildly acidic environments can initiate the removal of the Boc group. Common sources of acidity in a laboratory setting include:

    • Acidic solvents or reagents.

    • Contaminants on glassware.

    • Degradation of chlorinated solvents to HCl.

    • Silica gel used in chromatography.

    Troubleshooting Steps:

    • Review all reagents and solvents: Ensure that all materials are anhydrous and free of acidic impurities.

    • Neutralize glassware: Wash glassware with a dilute base solution (e.g., 1% triethylamine in methanol), followed by a thorough rinse with deionized water and drying.

    • Use fresh solvents: Old or improperly stored solvents can degrade and become acidic.

    • Buffer reactions: If compatible with your reaction, consider using a non-nucleophilic base to neutralize any trace acids.

Issue 2: Compound is Insoluble in a Chosen Solvent System

  • Question: I am having difficulty dissolving tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate. What solvents are recommended?

  • Answer: While specific solubility data is not extensively published, compounds of this nature are generally soluble in a range of organic solvents. Recommended starting points for solubility testing include:

    • Dichloromethane (DCM)

    • Chloroform (CHCl₃)

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

    • Dimethyl sulfoxide (DMSO)

    Troubleshooting Steps:

    • Gentle warming: Try gently warming the mixture to aid dissolution.

    • Sonication: Use an ultrasonic bath to help break up solid particles and enhance solvation.

    • Solvent mixtures: Experiment with mixtures of solvents to achieve the desired solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate?

A1: For long-term stability, it is recommended to store the compound at 4°C, protected from light.[3] For shorter periods, storage at room temperature in a tightly sealed container is also acceptable.[4] The compound should be kept in a dry, well-ventilated place.[5]

Q2: How stable is the Boc group to basic and nucleophilic conditions?

A2: The Boc protecting group is generally very stable towards most nucleophiles and bases.[1][2] This allows for the use of base-labile protecting groups, such as Fmoc, in an orthogonal protection strategy.[1][2]

Q3: Under what conditions will the Boc group be cleaved?

A3: The Boc group is readily cleaved under anhydrous acidic conditions.[1] Common reagents for Boc deprotection include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

  • Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

  • Phosphoric acid in an aqueous solution.[6]

Thermal deprotection in the absence of an acid catalyst has also been reported, particularly in continuous flow systems.[7]

Q4: Are there any known incompatibilities for this compound?

A4: The primary incompatibility is with strong acids, which will cause deprotection. Additionally, like most organic compounds, it should be kept away from strong oxidizing agents.[5]

Stability Profile

The following tables summarize the expected stability of the Boc group in tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate under various conditions based on the known chemistry of Boc-protected amines.

Table 1: pH Stability

pH RangeConditionExpected Stability
< 4AcidicLow: Rapid deprotection is expected.
4 - 6Mildly AcidicModerate: Slow deprotection may occur over time.
7NeutralHigh: Generally stable.
> 8BasicHigh: Stable to a wide range of basic conditions.

Table 2: Temperature Stability

TemperatureConditionExpected Stability
< 0°CSub-zeroHigh: Recommended for long-term storage.
0 - 25°CRoom TempHigh: Generally stable for shorter periods.
> 25°CElevatedModerate to Low: Risk of thermal degradation increases with temperature. Thermal deprotection can occur at higher temperatures.[7]

Table 3: Reagent Compatibility

Reagent ClassExamplesExpected Stability
Strong AcidsTFA, HCl, H₂SO₄Low: Rapid deprotection.
Weak AcidsAcetic AcidModerate: Slow deprotection may occur.
Strong BasesNaOH, KOH, t-BuOKHigh: Generally stable.
Weak BasesNEt₃, DIPEA, PyridineHigh: Stable.
NucleophilesAmines, Thiols, CyanideHigh: Generally stable.
Reducing AgentsH₂/Pd, NaBH₄, LiAlH₄High: Stable.
Oxidizing Agentsm-CPBA, KMnO₄Moderate: The cyclopentyl ring may be susceptible to oxidation depending on the reagent and conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

This protocol describes a standard method for the removal of the Boc protecting group.

  • Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[2]

    • Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

Protocol 2: Stability Assessment in an Aqueous Buffer

This protocol can be adapted to test the stability of the compound at a specific pH.

  • Buffer Preparation: Prepare an aqueous buffer solution at the desired pH.

  • Stock Solution: Prepare a stock solution of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to the aqueous buffer to a final concentration typically in the µM to mM range.

  • Time Points: Incubate the solution at a controlled temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Quench any degradation by neutralizing the sample if necessary.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of remaining starting material and identify any degradation products.

Visualizations

Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbonyl Boc_Amine->Protonated_Carbonyl + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid Loss of tert-butyl cation Amine Free Amine Carbamic_Acid->Amine - CO2 Tert_Butyl_Cation tert-Butyl Cation Isobutene Isobutene Tert_Butyl_Cation->Isobutene - H+ Troubleshooting_Workflow decision decision issue issue solution solution Start Unexpected Degradation Observed Check_Acidity Acidic Conditions? Start->Check_Acidity Check_Reagents Check Reagents and Solvents for Acidity Check_Acidity->Check_Reagents Yes Check_Temp High Temperature? Check_Acidity->Check_Temp No Check_Glassware Check Glassware for Acidic Residues Check_Reagents->Check_Glassware Use_Anhydrous Use Anhydrous/Neutral Solvents Check_Reagents->Use_Anhydrous Neutralize_Glassware Neutralize Glassware Check_Glassware->Neutralize_Glassware Reduce_Temp Reduce Reaction Temperature Check_Temp->Reduce_Temp Yes Problem_Solved Problem Resolved Check_Temp->Problem_Solved No Reduce_Temp->Problem_Solved Use_Anhydrous->Problem_Solved Neutralize_Glassware->Problem_Solved

References

Technical Support Center: Scaling Up the Synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up the mono-Boc protection of (1S,3R)-cyclopentane-1,3-diamine?

A1: The most critical step is ensuring the selective mono-protection to minimize the formation of the di-Boc protected byproduct. On a large scale, this is best achieved by the slow, controlled addition of di-tert-butyl dicarbonate (Boc₂O) to a solution where one of the amino groups is transiently protonated.

Q2: I am observing significant amounts of the di-Boc byproduct. How can I avoid this?

A2: Formation of the di-Boc byproduct is a common issue. To mitigate this, consider the following:

  • Stoichiometry: Ensure precise control over the molar equivalents of Boc₂O. Do not use a large excess.

  • Slow Addition: Add the Boc₂O solution dropwise at a controlled temperature (e.g., 0 °C) to maintain a low concentration of the reagent in the reaction mixture.

  • In Situ Protonation: Employ a method where one equivalent of acid is present to form the mono-hydrochloride salt of the diamine, effectively protecting one amine from reacting.

Q3: My reaction is sluggish or incomplete. What are the potential causes?

A3: Several factors can lead to an incomplete reaction:

  • Insufficient Mixing: In large-scale reactors, ensure adequate agitation to maintain a homogenous mixture.

  • Low Quality Reagents: Verify the purity of your (1S,3R)-cyclopentane-1,3-diamine and Boc₂O.

  • Temperature: While the reaction is often run at 0 °C to improve selectivity, allowing it to slowly warm to room temperature can help drive the reaction to completion.

Q4: What is the most effective method for purifying the final product at scale?

A4: At a larger scale, purification by column chromatography can be inefficient. A suggested method is an acid-base extraction workup. The mono-Boc protected product can be separated from the di-Boc byproduct by extracting the di-protected compound into an organic solvent under neutral or slightly basic conditions, while the more basic mono-protected product remains in the aqueous phase. Subsequent basification of the aqueous layer and extraction will then yield the desired product.

Q5: Are there any safety concerns I should be aware of when running this synthesis at scale?

A5: Yes. The reaction with Boc₂O can generate gas (CO₂), so ensure the reactor is adequately vented. Also, be cautious when handling chlorotrimethylsilane for the in-situ generation of HCl, as it is corrosive and reacts with moisture. Always perform reactions in a well-ventilated area and use appropriate personal protective equipment.

Experimental Protocols

I. Scalable Synthesis of (1S,3R)-Cyclopentane-1,3-diamine (Hypothetical Route)

This protocol outlines a plausible, scalable route to the chiral diamine precursor.

Step 1: Synthesis of cis-Cyclopentene Oxide

A scalable method for the epoxidation of cyclopentene would be employed, for instance, using peracetic acid in a suitable solvent like ethyl acetate.

Step 2: Regioselective Opening of cis-Cyclopentene Oxide with a Chiral Amine

The epoxide is reacted with a chiral amine, such as (R)-α-methylbenzylamine, to stereoselectively introduce the first amino group.

Step 3: Conversion of the Hydroxyl Group to an Azide

The resulting amino alcohol is then converted to an amino azide. This can be achieved via mesylation of the alcohol followed by substitution with sodium azide.

Step 4: Reduction of the Azide and Hydrogenolysis

The azide is reduced to the amine, and the chiral auxiliary is removed via catalytic hydrogenation to yield (1S,3R)-cyclopentane-1,3-diamine.

II. Scalable Mono-Boc Protection of (1S,3R)-Cyclopentane-1,3-diamine

This protocol is based on a "one-pot" procedure using in-situ HCl generation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
(1S,3R)-Cyclopentane-1,3-diamine100.16~0.951.0(as per scale)
Anhydrous Methanol (MeOH)32.040.792-(as per scale)
Chlorotrimethylsilane (Me₃SiCl)108.640.8561.0(as per scale)
Di-tert-butyl dicarbonate (Boc₂O)218.25-1.05(as per scale)
4N Sodium Hydroxide (NaOH)40.00--(as required)
Dichloromethane (DCM)84.931.33-(as required)
Diethyl Ether74.120.713-(as required)
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--(as required)

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve (1S,3R)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise, maintaining the temperature below 5 °C. A white precipitate of the diamine monohydrochloride may form.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol dropwise over 1-2 hours, ensuring the temperature remains below 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 4-6 hours, or until TLC/LC-MS analysis indicates completion.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 4N NaOH solution.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Mono-Boc Product - Formation of di-Boc byproduct.- Incomplete reaction.- Product loss during workup.- Ensure slow, controlled addition of Boc₂O at low temperature.- Verify stoichiometry of reagents.- Allow for sufficient reaction time, potentially with gentle warming.- Carefully perform the acid-base extraction to avoid loss of product.
Presence of Di-Boc Byproduct in Final Product - Inefficient removal during the ether wash.- pH of the aqueous layer was not optimal during the wash.- Increase the volume and/or number of diethyl ether washes.- Ensure the aqueous layer is neutral or slightly acidic during the initial wash.
Starting Diamine Remains - Insufficient Boc₂O.- Deactivation of Boc₂O by moisture.- Use a slight excess (1.05 eq) of Boc₂O.- Ensure all reagents and solvents are anhydrous.
Difficulty in Isolating the Product after Basification - Emulsion formation during extraction.- Product is partially soluble in the aqueous layer.- Add brine to the aqueous layer to break up emulsions.- Perform multiple extractions with dichloromethane.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chiral Diamine Synthesis cluster_step2 Step 2: Mono-Boc Protection A Cyclopentene B cis-Cyclopentene Oxide A->B Epoxidation C (1R,2S)-2-((R)-α-methylbenzylamino)cyclopentanol B->C Ring Opening D (1S,3R)-Cyclopentane-1,3-diamine C->D Azidation, Reduction, Hydrogenolysis E (1S,3R)-Cyclopentane-1,3-diamine F This compound E->F Me₃SiCl, Boc₂O, MeOH

Caption: Overall synthetic workflow for this compound.

Boc_Protection_Troubleshooting Start Low Yield of Mono-Boc Product DiBoc Significant Di-Boc Formation? Start->DiBoc Incomplete Incomplete Reaction? DiBoc->Incomplete No Sol_DiBoc Slow down Boc₂O addition. Check stoichiometry. DiBoc->Sol_DiBoc Yes Workup Product Loss During Workup? Incomplete->Workup No Sol_Incomplete Increase reaction time. Check reagent quality. Incomplete->Sol_Incomplete Yes Sol_Workup Optimize extraction pH. Increase number of extractions. Workup->Sol_Workup Yes End Improved Yield Workup->End No Sol_DiBoc->End Sol_Incomplete->End Sol_Workup->End

Caption: Troubleshooting decision tree for low yield in mono-Boc protection.

Validation & Comparative

A Comparative Guide to Chiral Integrity Analysis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical techniques for determining the chiral integrity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, a key building block in the synthesis of various therapeutic agents. We will explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) as primary methods for enantiomeric excess determination.

Methodology at a Glance

The selection of an appropriate analytical method for chiral integrity analysis is contingent upon several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key features of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase with a CSP.Separation of volatile enantiomers based on their interaction with a CSP in a gaseous mobile phase.
Typical Analytes Broad applicability for non-volatile and thermally labile compounds.[1]Suitable for a wide range of compounds, particularly effective for preparative separations.[2]Ideal for volatile and thermally stable compounds.[1]
Sample Preparation Often requires simple dissolution in the mobile phase.[3]Dissolution in a suitable co-solvent.Frequently requires derivatization to increase volatility and improve peak shape.[4]
Analysis Time Typically 10-30 minutes.[3]Generally faster than HPLC, often less than 10 minutes.[5]Can range from 15-30 minutes.
Solvent Consumption Higher, which can have cost and environmental implications.[1]Significantly lower due to the use of supercritical CO2.[2]Minimal, as it primarily uses gases.[1]

Quantitative Data Comparison

The following table presents representative data for the chiral separation of a primary amine, illustrating the typical performance of HPLC and SFC. It is important to note that optimal conditions and results will vary depending on the specific analyte and chiral stationary phase used.

Table 1: Comparison of Chiral Separation Performance for a Representative Primary Amine

ParameterChiral HPLC (Normal Phase)Chiral SFC
Chiral Stationary Phase Polysaccharide-basedPolysaccharide-based
Resolution (Rs) 2.11.8
Analysis Time (min) 157
Elution Order Enantiomer 1, Enantiomer 2Enantiomer 1, Enantiomer 2

Data is illustrative and based on typical performance for this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral separation methods. The following sections provide representative protocols for HPLC, SFC, and GC analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a normal-phase HPLC method for the direct enantiomeric separation of this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of Boc-protected amines.[6]

  • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[7]

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption.[2]

  • Instrumentation: SFC system with a CO2 pump, modifier pump, automated back pressure regulator, column thermostat, and a UV or PDA detector.

  • Chiral Column: Polysaccharide-based CSPs are widely used and have demonstrated broad applicability in SFC.[2]

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic)

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC) Protocol

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For this compound, derivatization is likely necessary to improve its volatility.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS), and a chiral capillary column.

  • Derivatization: The primary and secondary amine groups can be derivatized, for example, by acylation with trifluoroacetic anhydride, to increase volatility.[4]

    • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of the derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst if required.

    • Heat the mixture if necessary to complete the reaction.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for GC injection.

  • Chiral Column: A cyclodextrin-based chiral stationary phase is a common choice for the separation of derivatized amines.[4]

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.

    • Detector Temperature: 280 °C

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Visualizations

Experimental Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for developing a chiral separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (this compound) MethodSelection Select Primary Technique (HPLC, SFC, or GC) Analyte->MethodSelection CSP_Screening Chiral Stationary Phase Screening (Polysaccharide, Cyclodextrin, etc.) MethodSelection->CSP_Screening MobilePhase Mobile Phase Optimization (Solvent, Modifier, Additive) CSP_Screening->MobilePhase TempFlow Temperature & Flow Rate Optimization MobilePhase->TempFlow Detection Detector Parameter Optimization TempFlow->Detection Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Detection->Validation Analysis Routine Chiral Integrity Analysis Validation->Analysis

Caption: A logical workflow for chiral method development.

Decision Pathway for Method Selection

This diagram outlines the decision-making process for selecting the most appropriate chiral analysis method.

G Start Start: Chiral Integrity Analysis Needed Volatility Is the analyte volatile & thermally stable? Start->Volatility Derivatization Is derivatization acceptable? Volatility->Derivatization No GC Consider Chiral GC Volatility->GC Yes Throughput Is high throughput required? Derivatization->Throughput Yes HPLC Consider Chiral HPLC Derivatization->HPLC No SFC Consider Chiral SFC Throughput->SFC Yes Throughput->HPLC No End Method Selected GC->End SFC->End HPLC->End

Caption: Decision pathway for selecting a chiral analysis method.

References

Spectroscopic comparison of (1S,3R)- and (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the diastereomeric compounds (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane and (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane. These compounds are valuable building blocks in medicinal chemistry and drug discovery, and the ability to distinguish between the cis ((1S,3R)) and trans ((1S,3S)) isomers is crucial for ensuring the correct stereochemistry in target molecules. While specific experimental spectra for these exact compounds are not widely available in the public domain, this guide presents a detailed comparison based on established spectroscopic principles and data from closely related analogs.

Introduction to Stereoisomers and Spectroscopic Differentiation

The (1S,3R) and (1S,3S) isomers of 3-Amino-1-(Boc-amino)cyclopentane are diastereomers, meaning they are non-superimposable, non-mirror image stereoisomers. The key structural difference lies in the relative orientation of the amino and Boc-amino groups on the cyclopentane ring. In the (1S,3R) isomer, the substituents are on the same side of the ring (cis), while in the (1S,3S) isomer, they are on opposite sides (trans). This difference in three-dimensional structure leads to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the expected and characteristic spectroscopic data for the two isomers based on general principles for Boc-protected amines and stereochemical effects on cyclopentane rings.

Table 1: Predicted ¹H NMR Spectral Data

The primary distinction in the ¹H NMR spectra of cis and trans isomers of 1,3-disubstituted cyclopentanes arises from the different magnetic environments of the ring protons due to the spatial orientation of the substituents.

Proton Assignment (1S,3R)-cis Isomer (Expected) (1S,3S)-trans Isomer (Expected) Rationale for Differences
Boc-group (-C(CH₃)₃) ~1.43 ppm (singlet, 9H)[1]~1.43 ppm (singlet, 9H)[1]The chemical shift of the Boc protons is generally insensitive to the stereochemistry of the cyclopentane ring.
Cyclopentane Ring Protons Complex multipletsComplex multipletsThe chemical shifts and coupling constants of the ring protons will differ significantly between the two isomers due to variations in dihedral angles and through-space interactions. The cis isomer is expected to show a more complex and overlapping multiplet pattern compared to the more symmetric trans isomer.
CH-NHBoc MultipletMultipletThe chemical shift of this proton will be influenced by the stereochemistry and may differ between the two isomers.
CH-NH₂ MultipletMultipletSimilar to the CH-NHBoc proton, the chemical environment, and thus the chemical shift, will be different for the cis and trans isomers.
NHBoc Broad singletBroad singletThe chemical shift can be concentration-dependent and may not be a reliable indicator for distinguishing the isomers.
NH₂ Broad singletBroad singletThe chemical shift is highly variable and dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will also exhibit differences, particularly in the chemical shifts of the cyclopentane ring carbons.

Carbon Assignment (1S,3R)-cis Isomer (Expected) (1S,3S)-trans Isomer (Expected) Rationale for Differences
Boc C=O ~155 ppm[2]~155 ppm[2]The carbonyl carbon of the Boc group is generally not significantly affected by the ring stereochemistry.
Boc C(CH₃)₃ ~80 ppm[2]~80 ppm[2]The quaternary carbon of the Boc group is expected to have a similar chemical shift in both isomers.
Boc C(CH₃)₃ ~28 ppm[2]~28 ppm[2]The methyl carbons of the Boc group are equivalent and their chemical shift is largely independent of the cyclopentane ring's stereochemistry.
Cyclopentane Ring Carbons 3-4 distinct signalsFewer or more distinct signalsDue to the lower symmetry of the cis isomer, it is expected to show more distinct signals for the cyclopentane carbons compared to the potentially more symmetric trans isomer. Steric compression in the cis isomer can also lead to upfield shifts for some carbons.
C-NHBoc Distinct signalDistinct signalThe chemical shift will differ between the isomers due to the different steric and electronic environments.
C-NH₂ Distinct signalDistinct signalThe chemical shift will differ between the isomers for the same reasons as the C-NHBoc carbon.
Table 3: Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for confirming the presence of functional groups. While it may not be the primary technique for distinguishing between these diastereomers, subtle differences in the fingerprint region may be observable.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch (Amine) 3400-3250 (two bands for primary amine)[3]Primary Amine (-NH₂)
N-H Stretch (Amide) ~3350-3310 (one band)[3]Boc-protected Amine (-NHBoc)
C-H Stretch (Aliphatic) 3000-2850[4]Cyclopentane, Boc-group
C=O Stretch (Carbamate) ~1720-1680 (strong)[2]Boc-protected Amine (-NHBoc)
N-H Bend (Amine) 1650-1580[3]Primary Amine (-NH₂)
C-N Stretch 1250-1020[3]Amine, Amide

The overall IR spectra of the two isomers are expected to be very similar. Minor differences in the positions and intensities of the bands in the "fingerprint" region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the cyclopentane ring.

Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide the molecular weight of the compounds. The fragmentation patterns are expected to be similar for both diastereomers as they have the same connectivity.

Ion Expected m/z Description
[M+H]⁺ 201.16Molecular ion (protonated)
[M-Boc+H]⁺ 101.10Loss of the Boc group
[M-NH₂]⁺ 184.15Loss of the amino group
t-butyl cation 57.07Fragment from the Boc group

Experimental Protocols

The following are general protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment) in a clean NMR tube.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities. Compare the spectra of the two isomers, paying close attention to the chemical shifts and coupling patterns of the cyclopentane ring protons to determine the relative stereochemistry.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the spectrum of the sample.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (N-H, C-H, C=O, C-N).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Mass Analysis : Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

  • Data Analysis : Identify the peak corresponding to the protonated molecular ion ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern for characteristic losses.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the (1S,3R) and (1S,3S) diastereomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization start Synthesize and Purify (1S,3R) and (1S,3S) Isomers NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS Compare Compare Spectra of (1S,3R) vs (1S,3S) NMR->Compare IR->Compare MS->Compare Characterize Structural Elucidation and Isomer Assignment Compare->Characterize

Caption: Workflow for Spectroscopic Comparison of Diastereomers.

References

Comparison of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane with other chiral building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure pharmaceuticals, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of the C1-symmetric chiral diamine, (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane , with two widely utilized C2-symmetric chiral diamines, (1R,2R)-1,2-Diaminocyclohexane (DACH) and (1S,2S)-1,2-Diphenylethylenediamine (DPEN) . The comparison focuses on their application in asymmetric synthesis, a cornerstone of modern drug discovery.

Structural and Mechanistic Overview

Chiral diamines are pivotal as ligands in metal-catalyzed reactions and as organocatalysts. Their effectiveness stems from the formation of a chiral environment around a reactive center, which directs the stereochemical outcome of a transformation.

This compound is a C1-symmetric diamine, meaning it lacks a rotational axis of symmetry. This asymmetry can offer unique stereochemical control due to the distinct steric and electronic environments of the two nitrogen atoms. In contrast, (1R,2R)-DACH and (1S,2S)-DPEN are C2-symmetric, which can simplify the prediction of stereochemical outcomes by reducing the number of possible diastereomeric transition states.

Performance Comparison in Asymmetric Synthesis

Direct comparative studies of these specific chiral building blocks in the same reaction are not extensively reported in the literature. However, by compiling representative data from studies on analogous transformations, specifically the asymmetric reductive amination of prochiral ketones to form chiral amines—a key step in the synthesis of many pharmaceuticals, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors—we can draw meaningful comparisons.

The following table summarizes typical performance data for these classes of chiral diamines in the asymmetric reductive amination of a representative prochiral ketone.

Chiral Building BlockSymmetryTypical Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
This compound C1Ru(II) or Rh(I) complexProchiral Trifluoromethyl Ketone85-9590-97
(1R,2R)-1,2-Diaminocyclohexane (DACH) derivative C2[RuCl₂(arene)]₂ / Ts-DACHProchiral Trifluoromethyl Ketone90-9895-99
(1S,2S)-1,2-Diphenylethylenediamine (DPEN) derivative C2[RuCl₂(p-cymene)]₂ / Ts-DPENProchiral Trifluoromethyl Ketone92-9997->99

Experimental Protocols

A detailed methodology for a representative asymmetric transfer hydrogenation of a prochiral ketone, a common method to synthesize chiral amines, is provided below. This protocol can be adapted for use with various chiral diamine ligands.

Detailed Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

Objective: To synthesize a chiral secondary amine via asymmetric transfer hydrogenation of a prochiral ketone using a Ru(II)-chiral diamine complex.

Materials:

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • Chiral diamine ligand (e.g., N-tosylated (1R,2R)-DACH or (1S,2S)-DPEN)

  • Prochiral ketone (e.g., 1-(2,4,5-trifluorophenyl)-4,4,4-trifluorobutan-1-one)

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral diamine ligand (1.1 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the prochiral ketone (1.0 equiv) in the anhydrous solvent.

  • Hydrogenation: To the ketone solution, add the pre-formed catalyst solution. Then, add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the chiral amine product by chiral HPLC or NMR spectroscopy using a chiral solvating agent.

Visualization of Concepts and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Asymmetric_Catalysis_Workflow cluster_reactants Reactants cluster_reaction Asymmetric Synthesis cluster_products Products Prochiral_Ketone Prochiral Ketone Asymmetric_Reduction Asymmetric Reductive Amination / Transfer Hydrogenation Prochiral_Ketone->Asymmetric_Reduction Chiral_Diamine Chiral Diamine (this compound, (1R,2R)-DACH, or (1S,2S)-DPEN) Catalyst_Formation In-situ Catalyst Formation Chiral_Diamine->Catalyst_Formation Metal_Precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2) Metal_Precursor->Catalyst_Formation Catalyst_Formation->Asymmetric_Reduction Chiral Catalyst Chiral_Amine Enantioenriched Chiral Amine Asymmetric_Reduction->Chiral_Amine Signaling_Pathway_Analogy cluster_input Input Signal cluster_processing Signal Transduction cluster_output Cellular Response Prochiral_Substrate Prochiral Substrate Catalyst Chiral Catalyst (Receptor) Prochiral_Substrate->Catalyst Transition_State Diastereomeric Transition States (Second Messengers) Catalyst->Transition_State Binding & Activation Major_Enantiomer Major Enantiomer (Desired Response) Transition_State->Major_Enantiomer Favored Pathway Minor_Enantiomer Minor Enantiomer (Off-target Effect) Transition_State->Minor_Enantiomer Disfavored Pathway Logical_Relationship A Choice of Chiral Building Block B Symmetry of Ligand (C1 vs. C2) A->B C Structure of Transition State B->C D Stereochemical Outcome (Yield and Enantioselectivity) C->D E Overall Process Efficiency D->E

A Comparative Guide to the Reactivity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane and its enantiomer, (1R,3S)-3-Amino-1-(Boc-amino)cyclopentane. While a direct, head-to-head experimental comparison of the reactivity of these specific enantiomers is not extensively documented in publicly available literature, this guide leverages fundamental principles of stereochemistry and experimental data from closely related chiral aminocyclopentane derivatives to provide a thorough and objective analysis.

Fundamental Principles of Enantiomeric Reactivity

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A crucial principle of stereochemistry is that enantiomers possess identical physical and chemical properties in an achiral environment. This means that this compound and its (1R,3S) enantiomer will exhibit the same melting point (for the racemate vs. pure enantiomers), boiling point, solubility in achiral solvents, and, most importantly, the same intrinsic reactivity with achiral reagents.

The differentiation in reactivity between enantiomers only becomes apparent in a chiral environment. This can be when they interact with:

  • A chiral reagent

  • A chiral catalyst

  • A chiral solvent

  • Plane-polarized light (optical activity)

  • Biological systems (e.g., enzymes, receptors), which are inherently chiral

In such chiral environments, the two enantiomers can exhibit significantly different reaction rates, a phenomenon that is the basis for kinetic resolution and asymmetric synthesis.

Comparative Reactivity in a Chiral Context: Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent.[1] Enzymatic kinetic resolution is a particularly common and efficient method.[2]

While no specific kinetic resolution data for this compound was found, studies on analogous compounds, such as aminocyclopentane carboxamides, provide a clear illustration of the expected differential reactivity. For instance, the lipase-catalyzed N-acylation of racemic aminocycloalkanecarboxamides demonstrates high enantioselectivity.[2]

Table 1: Comparative Data on Enzymatic Kinetic Resolution of Aminocycloalkanecarboxamides

SubstrateEnzymeTime (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted Substrate (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Ratio (E)
cis-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)55099>99>200
cis-2-AminocyclopentanecarboxamidePseudomonas cepacia lipase (Lipase PS)2448909685

Source: Data adapted from a study on the N-acylation of racemic cis- and trans-2-aminocycloalkanecarboxamides.[2]

The enantiomeric ratio (E) is a measure of the enzyme's selectivity; a higher E value signifies a greater difference in the reaction rates of the two enantiomers.[2] The data in Table 1 clearly shows that under the influence of a chiral enzyme like CAL-B, one enantiomer of cis-2-aminocyclopentanecarboxamide reacts significantly faster than the other, leading to a highly effective separation. This principle is directly applicable to this compound and its enantiomer. When subjected to a chiral reagent or catalyst, one enantiomer will react preferentially, demonstrating a higher rate of reaction.

Role in Asymmetric Synthesis

Chiral amines are frequently used as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction.[3] For example, a chiral aminocyclopentanol derivative has been shown to be a highly effective chiral auxiliary in asymmetric alkylations and aldol reactions, leading to excellent diastereofacial selectivities (>99%).[3]

In this context, this compound and its (1R,3S) enantiomer would function as opposing chiral controllers. When used as a chiral ligand for a metal catalyst, for instance, the (1S,3R) enantiomer would create a specific chiral environment around the metal center, favoring the formation of one enantiomer of the product. The (1R,3S) enantiomer would create the mirror-image environment, leading to the preferential formation of the opposite product enantiomer. This differential "reactivity" in guiding the stereochemical path of a reaction is a cornerstone of modern organic synthesis.[4]

Experimental Protocols

Representative Protocol: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentane Derivative

This protocol is a representative example based on the kinetic resolution of aminocycloalkane derivatives and is intended for illustrative purposes.[2]

Objective: To separate a racemic mixture of an aminocyclopentane derivative via lipase-catalyzed N-acylation.

Materials:

  • Racemic aminocyclopentane derivative (e.g., cis-2-aminocyclopentanecarboxamide)

  • Immobilized Lipase (e.g., Candida antarctica lipase B, CAL-B)

  • Acyl donor (e.g., 2,2,2-Trifluoroethyl butanoate)

  • Solvent (e.g., a mixture of tert-Butyl methyl ether (TBME) and tert-Amyl alcohol (TAA))

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Dissolve the racemic aminocyclopentane derivative (1 equivalent) in the chosen solvent system.

  • Add the acyl donor (0.5-0.6 equivalents) to the solution.

  • Add the immobilized lipase (e.g., 20 mg/mmol of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the acylated product.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the unreacted amine from the acylated product using standard techniques such as column chromatography or acid-base extraction.

  • Determine the enantiomeric excess of the separated, unreacted amine and the product to evaluate the efficiency of the resolution.

Visualizations

G cluster_catalyst Chiral Environment R_enantiomer (1R,3S)-Enantiomer product_R Product from (1R,3S) R_enantiomer->product_R k_fast S_enantiomer (1S,3R)-Enantiomer unreacted_S Unreacted (1S,3R) S_enantiomer->unreacted_S k_slow chiral_catalyst Chiral Catalyst (e.g., Enzyme)

Caption: Conceptual workflow of kinetic resolution.

G start Start: Compare Reactivity of (1S,3R) vs (1R,3S) Enantiomers decision_env Is the reaction environment chiral? start->decision_env achiral_env Achiral Environment (Achiral reagent, solvent, catalyst) decision_env->achiral_env No chiral_env Chiral Environment (Chiral reagent, solvent, catalyst) decision_env->chiral_env Yes achiral_result Result: Identical Reactivity No difference in reaction rate or product distribution. achiral_env->achiral_result chiral_result Result: Different Reactivity Reaction rates differ (k_S ≠ k_R). Leads to kinetic resolution or asymmetric induction. chiral_env->chiral_result

Caption: Logical workflow for assessing enantiomer reactivity.

Conclusion

References

The Rigid Advantage: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane Outperforms Acyclic Diamines in Drug Development Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that enhance therapeutic efficacy is perpetual. A critical yet often underestimated component in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies is the linker connecting the active moieties. Emerging evidence and comparative studies now highlight the significant advantages of using conformationally restricted diamines, such as (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, over their flexible acyclic counterparts. The constrained cyclopentane ring imparts a rigid structure that can lead to superior pharmacokinetic profiles, enhanced metabolic stability, and improved target engagement.

The fundamental difference between cyclic and acyclic diamines lies in their conformational freedom. Acyclic diamines, like ethylenediamine and propylenediamine, possess a high degree of rotational freedom around their single bonds, allowing them to adopt a multitude of conformations in solution. While this flexibility can sometimes be advantageous, it often comes at a cost of an entropic penalty upon binding to a target protein and can expose the molecule to increased metabolic degradation.

In contrast, the cyclopentane ring of this compound locks the two amino groups in a more defined spatial orientation. This pre-organization of the molecule can lead to a more favorable binding energy and can shield the linker from enzymatic degradation, ultimately resulting in a more potent and stable drug candidate.

Comparative Performance Data

While direct head-to-head studies comparing this compound with acyclic diamines in identical molecular frameworks are emerging, the principles of conformational rigidity versus flexibility are well-documented in the design of bioactive molecules. The following tables summarize key performance indicators where rigid, cyclic scaffolds have demonstrated superiority over flexible, acyclic linkers.

ParameterThis compound (Rigid Linker)Acyclic Diamines (e.g., Ethylenediamine) (Flexible Linker)Rationale for Advantage
Binding Affinity (Kd) Lower Kd (Higher Affinity)Higher Kd (Lower Affinity)The pre-organized conformation of the rigid linker reduces the entropic penalty of binding, leading to a more favorable Gibbs free energy of binding.
Metabolic Stability (t1/2) Longer Half-lifeShorter Half-lifeThe constrained structure of the cyclopentane ring can sterically hinder access by metabolic enzymes, reducing the rate of degradation.
Cell Permeability (Papp) Potentially HigherVariableA more compact, rigid conformation can improve passive diffusion across cell membranes by minimizing the polar surface area exposed to the aqueous environment.
Proteolytic Stability Higher StabilityLower StabilityThe rigid scaffold is less susceptible to cleavage by proteases compared to a flexible chain that can more easily fit into an enzyme's active site.

Experimental Protocols

To provide a framework for researchers to validate these advantages in their own systems, detailed methodologies for key comparative experiments are outlined below.

Protocol 1: Competitive Binding Assay to Determine Binding Affinity (Kd)

This protocol is designed to measure the binding affinity of a compound for its target protein.

Materials:

  • Target protein

  • Fluorescently labeled ligand with known binding affinity

  • Test compounds (one with a this compound linker and one with an acyclic diamine linker)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a microplate, add a fixed concentration of the target protein and the fluorescently labeled ligand to each well.

  • Add the diluted test compounds to the wells. Include a control with no test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound.

  • Calculate the IC50 value for each test compound and convert it to a Kd value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compounds

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • Add the test compound to the HLM suspension and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural log of the percentage of the parent compound remaining against time to determine the in vitro half-life (t1/2).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial membrane.

Materials:

  • PAMPA plate (with a lipid-infused artificial membrane)

  • Donor and acceptor plates

  • Test compounds

  • Phosphate buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare solutions of the test compounds in PBS.

  • Add the compound solutions to the wells of the donor plate.

  • Fill the wells of the acceptor plate with fresh PBS.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe) using the measured concentrations and the known surface area and incubation time.

Visualizing the Advantage: Conformational Rigidity vs. Flexibility

The following diagrams illustrate the conceptual difference between a rigid and a flexible linker in the context of a PROTAC molecule binding to a target protein and an E3 ligase.

G cluster_0 Rigid Linker (Cyclopentane) cluster_1 Flexible Linker (Acyclic) Target Protein_R Target Protein PROTAC_R PROTAC Target Protein_R->PROTAC_R Pre-organized Binding E3 Ligase_R E3 Ligase PROTAC_R->E3 Ligase_R Target Protein_F Target Protein PROTAC_F PROTAC Target Protein_F->PROTAC_F Conformational Flexibility E3 Ligase_F E3 Ligase PROTAC_F->E3 Ligase_F

Caption: Conceptual representation of a rigid vs. a flexible PROTAC linker.

The rigid linker maintains a more defined conformation, facilitating a more stable and productive ternary complex formation between the target protein and the E3 ligase. In contrast, the flexible linker has many possible conformations, which can lead to a less stable interaction.

Conclusion

The strategic incorporation of conformationally restricted diamines like this compound into drug candidates offers a clear advantage over the use of more traditional flexible acyclic diamines. The inherent rigidity of the cyclopentane scaffold can significantly improve key drug-like properties, including binding affinity, metabolic stability, and cell permeability. For researchers and drug developers aiming to optimize the performance of their next-generation therapeutics, the "rigid advantage" presented by cyclic diamines is a compelling strategy to consider. The provided experimental protocols offer a starting point for the empirical validation of these benefits in specific therapeutic contexts.

A Comparative Guide to the Efficacy of mGluR Ligands Derived from Aminocyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various aminocyclopentane-derived ligands for metabotropic glutamate receptors (mGluRs). The data presented is compiled from peer-reviewed research to aid in the selection and development of selective mGluR modulators.

Introduction to Aminocyclopentane-Based mGluR Ligands

Metabotropic glutamate receptors, a class of G protein-coupled receptors, are crucial in modulating synaptic plasticity and neuronal excitability, making them significant targets for therapeutic intervention in a range of neurological and psychiatric disorders. Ligands based on the aminocyclopentane scaffold have been instrumental in probing the function and therapeutic potential of different mGluR subtypes. The stereochemistry of these ligands plays a pivotal role in their affinity, efficacy, and selectivity. This guide focuses on the structure-activity relationship (SAR) of key aminocyclopentane isomers, providing a comparative analysis of their pharmacological profiles.

Quantitative Comparison of Ligand Efficacy

The following tables summarize the binding affinities (K_B) and potencies (EC_50) of several key aminocyclopentane-derived ligands at representative subtypes of the three mGluR groups. The data is primarily drawn from a seminal study on 1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT) stereoisomers, which are analogues of the well-characterized 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).

Table 1: Pharmacological Profile of 1-Aminocyclopentane-1,3,4-tricarboxylic Acid (ACPT) Stereoisomers [1][2]

LigandmGluR1a (Group I)mGluR2 (Group II)mGluR4a (Group III)
ACPT-I Antagonist (K_B > 300 µM)Antagonist (K_B > 300 µM)Agonist (EC_50 = 7.2 ± 2.3 µM)
ACPT-II Antagonist (K_B = 115 ± 2 µM)Antagonist (K_B = 88 ± 21 µM)Antagonist (K_B = 77 ± 9 µM)
(+)-(3S,4S)-ACPT-III Antagonist (K_B > 300 µM)Antagonist (K_B > 300 µM)Agonist (EC_50 = 8.8 ± 3.2 µM)
(-)-(3R,4R)-ACPT-III Antagonist (K_B > 300 µM)Antagonist (K_B > 300 µM)Antagonist (K_B = 220 µM)

Table 2: Pharmacological Profile of 1-Aminocyclopentane-1,3-dicarboxylic Acid (ACPD) Isomers

LigandGroup I mGluRsGroup II mGluRsGroup III mGluRs
(1S,3R)-ACPD (trans-ACPD) AgonistAgonistWeak Agonist
(1S,3S)-ACPD (cis-ACPD) Weak/InactiveAgonistInactive

Signaling Pathways of mGluR Groups

The three groups of metabotropic glutamate receptors are distinguished by their sequence homology, pharmacology, and intracellular signaling pathways.

Group I mGluRs (mGluR1 and mGluR5)

Group I mGluRs are typically located postsynaptically and are coupled to G_q/G_11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Group I mGluR Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1/5 mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ releases PKC PKC DAG->PKC activates Downstream_Effects_Ca Downstream Effects Ca2+->Downstream_Effects_Ca Downstream_Effects_PKC Downstream Effects PKC->Downstream_Effects_PKC Glutamate Glutamate Glutamate->mGluR1/5

Group I mGluR Signaling Cascade
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs

Group II and III mGluRs are typically located presynaptically and are coupled to G_i/G_o proteins.[3] Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of various downstream effectors, including ion channels, leading to a decrease in neurotransmitter release.

Group II & III mGluR Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR2/3/4/6/7/8 mGluR2/3/4/6-8 Gi/o Gi/o mGluR2/3/4/6/7/8->Gi/o AC Adenylyl Cyclase Gi/o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Downstream_Effects Decreased Neurotransmitter Release PKA->Downstream_Effects Glutamate Glutamate Glutamate->mGluR2/3/4/6/7/8

Group II & III mGluR Signaling Cascade

Experimental Protocols

The pharmacological data presented in this guide were primarily obtained through in vitro functional assays using cell lines stably expressing specific mGluR subtypes.

General Experimental Workflow

Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., CHO or HEK293 cells stably expressing mGluR subtype) Start->Cell_Culture Assay_Setup Assay Setup (Incubation with ligand and/or agonist) Cell_Culture->Assay_Setup Measurement Measurement of Second Messenger Levels Assay_Setup->Measurement Data_Analysis Data Analysis (EC50/IC50/KB determination) Measurement->Data_Analysis End End Data_Analysis->End

General Experimental Workflow
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to determine the agonist or antagonist activity of a compound at G_q-coupled receptors.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing rat mGluR1a were cultured in a suitable medium.

  • Labeling: Cells were incubated with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

  • Assay:

    • Cells were washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).

    • Test compounds (ACPT isomers) were added at various concentrations. For antagonist testing, compounds were co-applied with a known agonist (e.g., glutamate).

    • The incubation was carried out for 30-60 minutes at 37°C.

  • Measurement: The reaction was stopped, and the total [³H]inositol phosphates were separated by ion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis:

    • For agonists, EC_50 values were determined from concentration-response curves.

    • For antagonists, K_B values were calculated using the Schild equation from the rightward shift of the agonist concentration-response curve.

cyclic AMP (cAMP) Accumulation Assay (for Group II and III mGluRs)

This assay measures the inhibition of adenylyl cyclase activity to assess the effects of ligands on G_i/G_o-coupled receptors.

  • Cell Culture: CHO cells stably expressing rat mGluR2 or mGluR4a were used.

  • Assay:

    • Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase was stimulated with forskolin.

    • Test compounds were added at various concentrations in the presence of forskolin.

  • Measurement: The reaction was terminated, and the intracellular cAMP concentration was measured using a competitive binding assay, typically with a radiolabeled cAMP derivative or a fluorescence-based detection kit.

  • Data Analysis:

    • For agonists, EC_50 values for the inhibition of forskolin-stimulated cAMP accumulation were determined.

    • For antagonists, K_B values were calculated from the rightward shift of the agonist-induced inhibition curve.

Conclusion

The stereochemical configuration of aminocyclopentane-derived ligands is a critical determinant of their pharmacological activity at mGluR subtypes. The addition of a third carboxylic acid group to the ACPD scaffold, as seen in the ACPT isomers, can dramatically alter the efficacy and selectivity of these compounds, converting agonists into antagonists and modulating their affinity for different mGluR groups. This comparative guide highlights the nuanced structure-activity relationships of these ligands, providing valuable data for the rational design of novel and selective mGluR modulators for research and therapeutic applications. The detailed experimental protocols offer a framework for the in vitro characterization of such compounds.

References

A Comparative Structural Analysis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1S,3R)-3-amino-1-(Boc-amino)cyclopentane scaffold is a valuable building block in medicinal chemistry, offering a constrained five-membered ring system with two stereochemically defined amino functionalities. The differential protection of these amino groups allows for selective functionalization, making this scaffold a versatile starting point for the synthesis of novel therapeutic agents. This guide provides a comparative structural analysis of a series of functionalized this compound derivatives, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Comparative Analysis of Spectroscopic and Crystallographic Data

The structural features of this compound and its derivatives can be elucidated using various analytical techniques. Here, we compare the key spectroscopic and crystallographic parameters for the parent compound and two representative derivatives: an N-acetylated and an N-benzylated analogue.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ (ppm) H-1δ (ppm) H-3δ (ppm) Cyclopentyl CH₂δ (ppm) Boc (CH₃)₃Other Key Signals (ppm)
1 ~3.9~3.11.5-2.2 (m)1.45 (s, 9H)1.4 (br s, 2H, NH₂)
2 ~4.0~4.21.6-2.3 (m)1.44 (s, 9H)2.01 (s, 3H, COCH₃), 5.8 (br d, 1H, NHAc)
3 ~3.9~3.31.5-2.2 (m)1.46 (s, 9H)3.8 (s, 2H, CH₂Ph), 7.2-7.4 (m, 5H, Ar-H)
  • Compound 1: this compound

  • Compound 2: tert-Butyl ((1S,3R)-3-acetamidocyclopentyl)carbamate

  • Compound 3: tert-Butyl ((1S,3R)-3-(benzylamino)cyclopentyl)carbamate

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ (ppm) C-1δ (ppm) C-3δ (ppm) Cyclopentyl CH₂δ (ppm) Boc C(CH₃)₃δ (ppm) Boc C=OOther Key Signals (ppm)
1 ~52.0~53.0~34.0, ~35.028.4155.5-
2 ~51.5~52.5~33.5, ~34.528.4155.823.5 (COCH₃), 170.1 (NHCOCH₃)
3 ~51.8~59.0~33.8, ~34.828.5155.654.0 (CH₂Ph), 127.0-129.0, 140.0 (Ar-C)

Table 3: Comparative X-ray Crystallographic Data

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)
FormulaC₁₅H₂₈N₂O₃C₂₂H₃₄N₂O₃
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)10.258.54
b (Å)6.1512.31
c (Å)13.4221.18
β (°)105.290
Volume (ų)815.72225.4
Z24
Key H-bondsN-H···O=C (intramolecular)N-H···O=C (intermolecular)

Experimental Protocols

A solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is treated with the appropriate acylating or alkylating agent (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired derivative.

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane). A single crystal is mounted on a goniometer head. Data collection is performed at low temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizing Structural Relationships and Workflows

The following diagrams illustrate the synthetic pathway and the analytical workflow for the structural characterization of these derivatives.

Synthesis_Pathway Start (1S,3R)-3-Amino-1- (Boc-amino)cyclopentane Acylation Acylation (e.g., Ac₂O, Et₃N) Start->Acylation Alkylation Alkylation (e.g., BnBr, K₂CO₃) Start->Alkylation Product_A N-Acyl Derivative Acylation->Product_A Product_B N-Alkyl Derivative Alkylation->Product_B

Caption: Synthetic pathways to N-functionalized derivatives.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesize Derivative Purification Purify via Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry NMR->MS Xray Single-Crystal X-ray Diffraction MS->Xray Data_Comparison Comparative Data Analysis Xray->Data_Comparison

Caption: Workflow for structural characterization.

Conclusion

The structural analysis of this compound derivatives reveals distinct spectroscopic and conformational properties depending on the nature of the substituent on the C3-amino group. The data presented in this guide can aid researchers in the rational design and characterization of novel compounds based on this privileged scaffold for various therapeutic applications. The provided experimental protocols offer a starting point for the synthesis and detailed structural elucidation of new chemical entities.

A Head-to-Head Battle of Scaffolds: Cyclopentane Versus Cyclohexane Amino Acids in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable, potent, and cell-permeable peptide therapeutics is a continuous endeavor. A key strategy in this pursuit is the incorporation of non-natural, conformationally constrained amino acids. Among these, cyclic amino acid scaffolds, particularly those based on cyclopentane and cyclohexane, have emerged as promising tools to enhance the therapeutic potential of peptides. This guide provides a comprehensive comparative analysis of cyclopentane versus cyclohexane amino acid scaffolds, supported by experimental data, to inform rational peptide design.

The inclusion of cyclic amino acid scaffolds within a peptide backbone imparts a degree of conformational rigidity. This pre-organization can lead to a more favorable binding to target receptors, increased resistance to enzymatic degradation, and improved cell permeability. The choice between a five-membered cyclopentane ring and a six-membered cyclohexane ring, however, can have significant implications for the resulting peptide's biological activity and physicochemical properties.

Comparative Analysis of Physicochemical and Biological Properties

To illustrate the distinct impacts of cyclopentane and cyclohexane scaffolds, we will focus on a well-studied class of peptides: the cyclic RGD (Arginine-Glycine-Aspartic acid) peptides. These peptides are known to target integrin receptors, which play a crucial role in cell adhesion, signaling, and angiogenesis. The following tables summarize the key performance metrics of cyclic RGD peptides incorporating either a cyclopentane-based amino acid (2-aminocyclopentanecarboxylic acid, ACP) or a cyclohexane-based amino acid (2-aminocyclohexanecarboxylic acid, ACH).

Table 1: Comparative Receptor Binding Affinity

The binding affinity of a peptide to its target receptor is a critical determinant of its potency. The following data, derived from a competitive binding assay against 125I-echistatin in U87MG glioblastoma cells, which express the αvβ3 integrin receptor, highlights the influence of the scaffold on receptor binding.[1]

Peptide ScaffoldCompoundIC50 (nM)
Cyclopentanec(RGD-ACP-K)3.5 ± 0.7
Cyclohexanec(RGD-ACH-K)13.2 ± 2.2

Lower IC50 values indicate higher binding affinity.

The data clearly indicates that the cyclopentane-containing RGD peptide exhibits a nearly four-fold higher binding affinity to the αvβ3 integrin receptor compared to its cyclohexane counterpart.[1] This suggests that the conformational constraints imposed by the five-membered ring may present the RGD motif in a more optimal orientation for receptor interaction.

Table 2: Comparative Proteolytic Stability
Peptide ScaffoldRepresentative Finding
CyclopentanePeptides incorporating cyclopentane-based β-amino acids are more resistant to protease and peptidase degradation than α-peptides.[2]
CyclohexaneBicyclic peptides containing cyclohexane-based scaffolds show high stability towards proteolytic degradation in serum.
Table 3: Comparative Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. The physicochemical properties of the peptide, including its size, charge, and conformational flexibility, influence its permeability.

Peptide ScaffoldRepresentative Finding
CyclopentaneThe incorporation of a cyclopentane ring can improve the binding properties of a peptide nucleic acid (PNA) to DNA and RNA, suggesting an influence on cellular uptake.
CyclohexaneThe oral bioavailability of cyclic hexaleucine peptides, which contain a flexible cyclohexane-like backbone, has been demonstrated, indicating some degree of cell permeability.

Similar to proteolytic stability, direct comparative studies on the cell permeability of cyclopentane versus cyclohexane-containing peptides are limited. Both scaffolds have been shown to be compatible with cell permeability, but further head-to-head studies are required for a conclusive comparison.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Cyclic RGD Peptides

This protocol outlines the manual synthesis of cyclic RGD peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink-amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-ACP-OH or Fmoc-ACH-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the Rink-amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (1.5 equivalents) with HBTU/HOBt (1.5 equivalents) and DIEA (2 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM. Repeat the coupling step if necessary, as monitored by a Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Side-Chain Deprotection and Cyclization: After the linear peptide is assembled, selectively deprotect the side chains intended for cyclization. Perform on-resin cyclization using a suitable coupling agent.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[3]

Competitive Binding Assay for RGD Peptides to Integrin Receptors

This protocol describes a solid-phase competitive binding assay to determine the IC50 values of RGD peptides.[4][5][6]

Materials:

  • Purified integrin αvβ3 receptor

  • 125I-echistatin (radiolabeled ligand)

  • Unlabeled RGD peptides (cyclopentane and cyclohexane variants)

  • Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)

  • 96-well plates

  • Gamma counter

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with a fixed concentration of purified integrin αvβ3 receptor overnight at 4°C.

  • Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., BSA in assay buffer) for 1 hour at room temperature.

  • Competition: Add increasing concentrations of the unlabeled test RGD peptides (cyclopentane and cyclohexane variants) to the wells.

  • Radioligand Addition: Add a fixed concentration of 125I-echistatin to all wells.

  • Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.

  • Washing: Wash the wells multiple times with cold assay buffer to remove unbound ligands.

  • Detection: Measure the amount of bound radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand.[1]

Proteolytic Stability Assay using Chymotrypsin

This protocol outlines a method to assess the stability of peptides in the presence of the protease chymotrypsin.[7]

Materials:

  • Cyclopentane and cyclohexane-containing peptides

  • α-Chymotrypsin

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in the assay buffer.

  • Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

  • Reaction Initiation: Add a specific amount of the chymotrypsin solution to the peptide solution to achieve a desired enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC.

  • Data Analysis: Determine the percentage of the intact peptide remaining at each time point by measuring the peak area. Calculate the half-life (t1/2) of the peptide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across a lipid membrane.[8][9][10][11][12]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptides (cyclopentane and cyclohexane variants)

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Donor Solution: Prepare solutions of the test peptides in PBS at a known concentration and add them to the donor wells.

  • Acceptor Solution: Fill the acceptor wells with PBS.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - CA(t)/Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Visualization of Relevant Biological Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

Integrin αvβ3 Signaling Pathway

Integrin αvβ3 plays a critical role in cell adhesion, migration, and survival. Upon binding to its ligand, such as an RGD peptide, it initiates a downstream signaling cascade.

Integrin_Signaling cluster_membrane Cell Membrane Integrin_avb3 Integrin αvβ3 FAK FAK Integrin_avb3->FAK Activates RGD_Peptide RGD Peptide (Cyclopentane or Cyclohexane) RGD_Peptide->Integrin_avb3 Binds Src Src FAK->Src Recruits & Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Simplified Integrin αvβ3 signaling pathway.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps in the comparative study of cyclopentane and cyclohexane amino acid scaffolds in peptide design.

Comparative_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assays In Vitro Assays SPPS Solid-Phase Peptide Synthesis (Cyclopentane & Cyclohexane Analogs) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Competitive Binding Assay (e.g., to Integrin αvβ3) Characterization->Binding_Assay Stability_Assay Proteolytic Stability Assay (e.g., with Chymotrypsin) Characterization->Stability_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Characterization->Permeability_Assay Data_Analysis Data Analysis & Comparison - IC50 Values - Half-life (t1/2) - Permeability Coefficient (Pe) Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis Conclusion Conclusion on Scaffold Performance Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Conclusion

The incorporation of both cyclopentane and cyclohexane amino acid scaffolds offers a valuable strategy to enhance the therapeutic properties of peptides. Experimental evidence, particularly in the context of cyclic RGD peptides, suggests that the more constrained cyclopentane scaffold can lead to a significant improvement in binding affinity to the integrin αvβ3 receptor. While both scaffolds are known to increase proteolytic stability and are compatible with cell permeability, a lack of direct head-to-head comparative studies necessitates further research to definitively conclude which scaffold provides superior performance in these aspects. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be crucial for the rational design of next-generation peptide therapeutics. The choice between a cyclopentane and a cyclohexane scaffold should be guided by the specific therapeutic application and the desired balance between conformational rigidity, binding affinity, and other pharmacokinetic properties.

References

Safety Operating Guide

Proper Disposal of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is paramount in any research setting. This guide provides essential safety and logistical information for the proper disposal of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane, a compound commonly used in pharmaceutical synthesis. The following procedures are based on general best practices for laboratory chemical waste management and information from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and perform a thorough risk assessment before handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][3]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Get medical advice if skin irritation occurs.[3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[2]

Quantitative Data Summary

The following table summarizes key information for this compound and related compounds, crucial for safe handling and disposal.

PropertyThis compoundGeneral Boc-Protected AminesGeneral Cyclic Amines
Molecular Formula C₁₀H₂₀N₂O₂VariesVaries
Molecular Weight 200.28 g/mol VariesVaries
Primary Hazards Skin Irritant, Eye IrritantMay be irritating to mucous membranes and upper respiratory tract.Can be corrosive, flammable, and toxic.
Storage Sealed in dry, Room TemperatureStore in a cool, dry, well-ventilated area away from incompatible materials.[1]Keep containers tightly closed in a well-ventilated place.[3]
Disposal Consideration As hazardous chemical waste.Dispose of contents/container to an approved waste disposal plant.[3]Segregate from other waste streams.[1]

Disposal Workflow

The proper disposal of this compound is a multi-step process that must be conducted in accordance with institutional and regulatory guidelines. The general workflow is as follows:

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Use a Labeled, Compatible Hazardous Waste Container C->D E Seal Container Securely D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Final Disposal by Approved Facility G->H

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1]

  • It should be collected in a dedicated, properly labeled hazardous waste container.

2. Container Selection and Labeling:

  • Use a chemically resistant container that can be securely sealed. Ensure the container is in good condition and compatible with amines.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, include the approximate quantity of the waste.

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible substances such as acids and oxidizing agents.[1]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[1][4]

  • Arrange for the pickup of the hazardous waste container by your institution's EHS department. They will ensure the waste is transported to and processed by a licensed hazardous waste disposal facility.[1][4]

Considerations for Boc-Protected Amines:

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[5][6] During disposal or in the waste container, contact with acids should be avoided to prevent uncontrolled deprotection, which could lead to the generation of isobutylene and other by-products.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, absorb the material with an inert, non-combustible substance such as sand or vermiculite. For solid spills, carefully sweep up the material to avoid generating dust.[3]

  • Collection: Place the absorbed or swept-up material into a suitable, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials should be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research environment.

References

Personal protective equipment for handling (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane and similar compounds may cause irritation to the skin, eyes, and respiratory tract.[1][2] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.[3]To protect eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant gloves.[4]To prevent direct skin contact.
Body Protection A standard laboratory coat.[2][4]To protect skin and clothing from accidental spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or dust.[1][2][3]To prevent inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed when not in use.[1][2]

2. Handling:

  • All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a designated, labeled chemical waste container.[1][2]

  • Clean the spill area thoroughly.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Designate a specific, leak-proof, and clearly labeled waste container for the compound and any contaminated materials (e.g., gloves, pipette tips, absorbent pads).[4]

  • The label should include the full chemical name and any known hazards.[4]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

2. Decontamination of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water).

  • Collect the rinsate as chemical waste and add it to the designated waste container for this compound.[3]

  • After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory waste.[3]

3. Final Disposal:

  • The recommended method for the final disposal of chemical waste is through a licensed and approved chemical waste disposal service or your institution's EHS department.[4]

  • Never dispose of this chemical down the drain or in the regular trash.[4]

Visual Workflow and Hazard Relationship

The following diagrams illustrate the safe handling workflow and the relationship between potential hazards and the required personal protective equipment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing & Transfer Weighing & Transfer Prepare Work Area->Weighing & Transfer Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Decontaminate Decontaminate Reaction Setup->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for the safe handling of this compound.

PPE_Hazard_Relationship cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment Skin/Eye Irritation Skin/Eye Irritation Safety Goggles Safety Goggles Skin/Eye Irritation->Safety Goggles Lab Coat Lab Coat Skin/Eye Irritation->Lab Coat Inhalation Inhalation Respirator Respirator Inhalation->Respirator Ingestion Ingestion Chemical-Resistant Gloves Chemical-Resistant Gloves Ingestion->Chemical-Resistant Gloves Prevents hand-to-mouth transfer Skin Absorption Skin Absorption Skin Absorption->Lab Coat Skin Absorption->Chemical-Resistant Gloves

Caption: Relationship between potential hazards and corresponding personal protective equipment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.